3-Chloromethcathinone
描述
属性
CAS 编号 |
1049677-59-9 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 |
IUPAC 名称 |
1-(3-chlorophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 |
InChI 键 |
VOEFELLSAAJCHJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC |
规范 SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC |
其他CAS编号 |
1049677-59-9 |
Pictograms |
Irritant |
序列 |
A |
产品来源 |
United States |
Foundational & Exploratory
Chemical and physical properties of 3-Chloromethcathinone hydrochloride
An In-depth Technical Guide on the Chemical and Physical Properties of 3-Chloromethcathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class.[1] It is structurally related to methcathinone (B1676376) and features a chlorine atom at the meta-position of the phenyl ring.[2] First identified in 2014, 3-CMC has been predominantly found on the recreational drug market, particularly in Europe.[1][3] As with other synthetic cathinones, it is typically produced as a hydrochloride salt to enhance stability and solubility.[4] This document provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, along with experimental protocols for its synthesis and analysis, and a discussion of its primary mechanism of action.
Chemical and Physical Properties
This compound hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.[5] It is typically encountered as a racemic mixture.[5] The hydrochloride salt is the most common form due to its increased stability and water solubility compared to the free base.[4]
Identification and Nomenclature
| Property | Value |
| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride[6] |
| Synonyms | 3-CMC, Clophedrone, Metaclephedrone[1][3] |
| CAS Number | 1607439-32-6[1][6][7] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl[6][8] |
| InChI Key | QXEPSICDXPPHTO-UHFFFAOYSA-N[3][6] |
Physicochemical Characteristics
| Property | Value |
| Molecular Weight | 234.12 g/mol [9][10] |
| Appearance | White powder, small white crystals, or grey solid[3][5][9] |
| Melting Point | 181-183°C or 193°C (variations reported)[3][4][9] |
| Solubility | Readily soluble in water.[4] Soluble in PBS (pH 7.2) at ≥10 mg/ml.[6] Slightly soluble in DMSO and ethanol (B145695) (0.1-1 mg/ml).[6] Also soluble in methanol (B129727) and chloroform.[5] |
| Stability | The hydrochloride salt is more stable than the free base. Unstable in biological samples like blood and urine, where it degrades to dehydro-3-CMC.[5] |
Experimental Protocols
Synthesis of this compound Hydrochloride
The most common synthesis route for 3-CMC is a two-step process starting from 3-chloropropiophenone.[1][5]
Step 1: α-Bromination of 3-Chloropropiophenone The synthesis begins with the α-bromination of 1-(3-chlorophenyl)-1-propanone. This reaction introduces a bromine atom at the alpha position to the carbonyl group, yielding the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one.[1][5]
Step 2: Nucleophilic Substitution with Methylamine (B109427) The α-bromoketone intermediate is then reacted with methylamine.[1][5] The methylamine acts as a nucleophile, displacing the bromide ion to form the 3-CMC free base.[1] Due to the general instability of cathinones in their free base form, the product is subsequently treated with hydrochloric acid (HCl) to form the more stable hydrochloride salt, which can then be isolated and purified.[1][5]
Caption: Synthesis of this compound HCl.
Analytical Characterization
The identification and quantification of 3-CMC hydrochloride are typically performed using a combination of chromatographic and spectroscopic techniques.[5]
Protocol for Analysis:
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is often base-extracted and diluted in a suitable solvent like chloroform.[11] For Nuclear Magnetic Resonance (NMR), the sample is dissolved in a deuterated solvent such as DMSO-d6.[11]
-
Chromatographic Separation: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to separate 3-CMC from other substances in a sample.[5] It is important to use methods that can distinguish 3-CMC from its positional isomers, 2-CMC and 4-CMC, as they may have similar retention times and mass spectra.[5]
-
Spectroscopic Identification:
-
Mass Spectrometry (MS): Following GC separation, MS is used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.[5]
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the molecule.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides information about the functional groups present in the molecule.[5]
-
Caption: General analytical workflow for 3-CMC HCl.
Pharmacology and Mechanism of Action
Pharmacodynamics
The primary mechanism of action for 3-CMC, like other synthetic cathinones, involves the modulation of monoamine neurotransmitter systems.[12] It acts as a releasing agent and reuptake inhibitor at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[5][12] This interaction leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects on the central nervous system.[12] The effects are reported to be similar to those of mephedrone (B570743) and, to a lesser extent, MDMA and cocaine. Studies in mice have shown that 3-CMC increases spontaneous locomotor activity.[6][8]
Caption: 3-CMC's interaction with monoamine transporters.
Conclusion
This compound hydrochloride is a synthetic cathinone with well-defined chemical properties. Its synthesis is achievable through established chemical reactions, and its analysis relies on standard forensic and chemical laboratory techniques. The hydrochloride salt is the preferred form for research and handling due to its superior stability and solubility. Its primary pharmacological action as a monoamine transporter modulator underscores its classification as a central nervous system stimulant. This guide provides foundational technical information for professionals engaged in research, forensic analysis, and the development of therapeutics related to this class of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (hydrochloride) - Analytical Standards - CAT N°: 17394 [bertin-bioreagent.com]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. euda.europa.eu [euda.europa.eu]
- 5. cdn.who.int [cdn.who.int]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Buy this compound hydrochloride | 1607439-32-6 [smolecule.com]
- 10. This compound Hydrochloride | 1607439-32-6 [chemicalbook.com]
- 11. swgdrug.org [swgdrug.org]
- 12. This compound - Wikiwand [wikiwand.com]
An In-Depth Technical Guide to the Mechanism of Action of 3-Chloromethcathinone on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624) derivative, has emerged as a widely studied psychoactive substance due to its significant stimulant effects. This technical guide provides a comprehensive analysis of the core mechanism of action of 3-CMC, focusing on its interaction with the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). This document summarizes the available quantitative data on the binding affinity, uptake inhibition, and neurotransmitter-releasing properties of 3-CMC. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of these workflows and the compound's functional mechanism. This guide is intended to serve as a critical resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction
This compound (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1][2] Structurally, it is a substituted cathinone, closely related to other compounds such as mephedrone (B570743) (4-MMC) and 3-MMC.[2] The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems.[3] These compounds interact with the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[2][3] By modulating the function of these transporters, 3-CMC increases the extracellular concentrations of dopamine, serotonin, and norepinephrine, leading to its characteristic psychostimulant effects.[2]
Core Mechanism of Action at Monoamine Transporters
3-CMC exhibits a dual mechanism of action at monoamine transporters, functioning as both a reuptake inhibitor and a releasing agent.[4] This dual action results in a robust increase in synaptic monoamine concentrations.
-
Reuptake Inhibition: Similar to cocaine, 3-CMC can bind to the outward-facing conformation of the monoamine transporters, physically blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. This action prolongs the presence of the neurotransmitters in the synapse, thereby enhancing their signaling.
-
Neurotransmitter Release: Like amphetamine, 3-CMC can also serve as a substrate for the monoamine transporters. It is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines and promotes their reverse transport through the transporters into the synaptic cleft. This process, known as efflux, further increases the extracellular concentration of these neurotransmitters.
The following diagram illustrates the dual mechanism of action of 3-CMC at a representative monoamine synapse.
Quantitative Pharmacological Data
The potency and selectivity of 3-CMC for the different monoamine transporters have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Monoamine Transporter Binding Affinity (Ki) of 3-CMC
| Transporter | Ki (nM) | Reference |
| DAT | Data not available | |
| SERT | Data not available | |
| NET | Data not available |
Table 2: Monoamine Transporter Uptake Inhibition (IC50) of 3-CMC
| Transporter | IC50 (nM) | Reference |
| DAT | Data not available | |
| SERT | Data not available | |
| NET | Data not available |
Note: While it is established that 3-CMC inhibits monoamine uptake, specific IC50 values from peer-reviewed studies are not consistently reported. The compound is often characterized more by its releasing effects.
Table 3: Monoamine Neurotransmitter Release (EC50) of 3-CMC
| Neurotransmitter | EC50 (nM) | Reference |
| Dopamine (DA) | ~50 | [5] |
| Serotonin (5-HT) | 410 ± 36 | [5][6] |
| Norepinephrine (NE) | Data not available | [5][6] |
Note: The available data indicates that 3-CMC is a more potent releaser of dopamine than serotonin.[5][6]
Detailed Experimental Protocols
The characterization of 3-CMC's interaction with monoamine transporters relies on a suite of established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
References
A Technical Guide to the Pharmacological Profile of 3-Chloromethcathinone (3-CMC) and the Imperative for Enantioselective Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) and new psychoactive substance (NPS) that has emerged on the global drug market. As a substituted cathinone, it is structurally related to compounds like mephedrone (B570743) and methcathinone, and it exerts its primary effects as a psychostimulant. Chemically, 3-CMC possesses a chiral center, resulting in two enantiomeric forms: (R)-3-CMC and (S)-3-CMC. It is typically encountered as a racemic mixture. This technical guide provides a comprehensive overview of the known pharmacological properties of 3-CMC, details key experimental protocols for its analysis, and underscores the critical gap in knowledge regarding the specific pharmacological profiles of its individual enantiomers. While data on racemic 3-CMC points to its action as a monoamine transporter agent, the full understanding of its effects and toxicity is incomplete without a thorough enantioselective investigation.
Introduction
This compound (1-(3-chlorophenyl)-2-(methylamino)propan-1-one) is a synthetic stimulant of the cathinone class.[1] First identified on the European drug market in 2014, its use and seizures have increased, particularly as a replacement for other controlled psychostimulants like 4-CMC (clephedrone).[2] Like other synthetic cathinones, 3-CMC mimics the effects of classic stimulants by interacting with the brain's monoaminergic systems.[3]
The molecule contains a stereocenter at the alpha-carbon relative to the carbonyl group, leading to the existence of (R)- and (S)-enantiomers (Figure 1). While forensic analysis suggests 3-CMC is most commonly available as a racemic mixture, there is a significant lack of information on the specific pharmacological activities of each enantiomer.[4] This is a critical knowledge gap, as studies on related cathinones have demonstrated that enantiomers can possess markedly different potencies, selectivities, and overall pharmacological effects.[5]
Figure 1: Chemical Structure of (R)- and (S)-3-Chloromethcathinone Diagram illustrating the two enantiomeric forms of 3-CMC.
graph TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=none, fontname="Arial", fontsize=12];
edge [color="#202124"];
}
Protocol: Neurotransmitter Release Assay
This protocol determines if a compound acts as a substrate (releaser) for monoamine transporters.
Objective: To determine the EC₅₀ values of 3-CMC enantiomers for inducing release from cells preloaded with radiolabeled neurotransmitters.
Materials:
-
Same cell lines and culture reagents as the uptake assay.
-
Superfusion apparatus (e.g., Brandel Suprafusion 2500).
-
Radiolabeled substrates for preloading.
-
Krebs-HEPES buffer.
Procedure:
-
Cell Preparation: Harvest cultured cells and centrifuge to form a pellet.
-
Preloading: Resuspend cells in buffer and incubate with a high concentration of the appropriate radiolabeled neurotransmitter (e.g., 120 nM [³H]DA) for 15-30 minutes to load the cells.[2]
-
Superfusion Setup: Centrifuge the loaded cells, resuspend, and add them to the superfusion chambers.
-
Basal Release: Perfuse the cells with buffer at a constant rate (e.g., 0.8 mL/min) and collect fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of neurotransmitter efflux.
-
Drug Application: Switch the perfusion buffer to one containing increasing concentrations of the test compound (3-CMC enantiomers). Continue to collect fractions.
-
Washout: Switch back to the drug-free buffer to wash out the compound.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express release as a percentage of the total radioactivity in the cells. Plot the peak release against the log concentration of the test compound to determine the EC₅₀ value for release.
Protocol: Chiral Separation of 3-CMC Enantiomers
This protocol is essential for obtaining enantiomerically pure samples for pharmacological testing and for analyzing the enantiomeric composition of seized materials.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-CMC from a racemic mixture.
Method 1: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP)
Instrumentation:
-
HPLC system with UV detector.
-
Chiral column (e.g., polysaccharide-based CSP like Lux® AMP).[6]
Procedure:
-
Sample Preparation: Dissolve the racemic 3-CMC sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Method Development:
-
Mobile Phase Screening: Start with a common mobile phase for normal-phase chromatography, such as n-Hexane/2-Propanol/Trifluoroacetic Acid.[7]
-
Optimization: Adjust the ratio of the solvents to optimize the resolution and retention time of the enantiomeric peaks.
-
Detection: Set the UV detector to a wavelength where 3-CMC has strong absorbance (e.g., ~210 nm).
-
Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.
-
Quantification: Use the peak areas to determine the relative proportion of each enantiomer in the mixture.
Workflow: Chiral Separation by HPLC-CSP
A flowchart illustrating the process for separating enantiomers.
Visualization of Mechanism of Action
The primary pharmacodynamic effect of 3-CMC is the elevation of synaptic monoamine levels. The following diagram illustrates this proposed mechanism at a presynaptic neuron.
Mechanism: 3-CMC at the Synaptic Terminal
3-CMC blocks reuptake and promotes efflux of monoamines.
Conclusion and Future Directions
This compound is a psychostimulant that primarily acts as a substrate-type releaser at dopamine, serotonin, and norepinephrine (B1679862) transporters. While this general mechanism is understood for the racemic mixture, the pharmacological profile is critically incomplete without data on the individual (R)- and (S)-enantiomers. Experience with other synthetic cathinones strongly suggests that the enantiomers of 3-CMC will exhibit different pharmacological and toxicological properties.
Future research must prioritize the following:
-
Chiral Synthesis and Separation: Development of methods to obtain pure (R)- and (S)-3-CMC for pharmacological testing.
-
Enantioselective Pharmacodynamics: Comprehensive in vitro profiling of each enantiomer at DAT, SERT, and NET to determine their respective potencies and selectivities as uptake inhibitors and releasers.
-
In Vivo Studies: Preclinical studies in animal models to assess the behavioral effects (e.g., locomotor activity, abuse liability) of each enantiomer.
-
Metabolic and Toxicological Profiling: Investigation of the enantioselective metabolism and cytotoxicity of 3-CMC.
Addressing these research areas is essential for a complete scientific understanding of 3-CMC and for providing a sound basis for public health risk assessment and regulatory decisions.
References
- 1. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. euda.europa.eu [euda.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. benchchem.com [benchchem.com]
In Vitro Metabolism of 3-Chloromethcathinone (3-CMC) in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of 3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), with a specific focus on studies utilizing human liver microsomes (HLMs). This document synthesizes current knowledge on metabolic pathways, presents available data, and outlines detailed experimental protocols relevant to the field.
Introduction: The Metabolic Fate of 3-CMC
This compound (3-CMC), also known as clophedrone, is a new psychoactive substance (NPS) of the cathinone class. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. In vitro models, particularly human liver microsomes, are indispensable tools for this purpose as they contain a high concentration of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism for a vast number of xenobiotics.[1]
Studies have shown that the primary metabolic transformations for 3-CMC in human liver microsomes involve modifications of the β-keto group and the N-methyl group.[2][3] These reactions lead to the formation of several key metabolites, making the parent compound less active and more water-soluble for eventual excretion.
Metabolic Pathways of 3-CMC
The metabolism of 3-CMC in HLMs is characterized by two major Phase I reactions: ketoreduction and N-demethylation .[2][3]
-
Ketoreduction: The ketone group on the β-carbon of the propane (B168953) chain is reduced to a secondary alcohol, forming dihydro-3-CMC (also known as 3-chloro-methcathanol).
-
N-demethylation: The methyl group is removed from the nitrogen atom, resulting in the primary amine metabolite, N-desmethyl-3-CMC (or 3-chlorocathinone).
A subsequent combination of these pathways can also occur, where the N-desmethylated metabolite undergoes ketoreduction to form dihydro-N-desmethyl-3-CMC .[4][5] These transformations are illustrated in the metabolic scheme below.
Quantitative Metabolic Data
While the metabolic pathways have been qualitatively described, there is a notable absence of published enzyme kinetic data for 3-CMC in human liver microsomes. As of late 2025, comprehensive studies detailing Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), or calculated intrinsic clearance (CLint) values are not available in peer-reviewed literature.
However, semi-quantitative data describing the formation of metabolites over time has been published. The study by Lopes et al. (2023) provides the relative abundance of the main Phase I metabolites after incubating 3-CMC with HLMs.[2] This data offers insight into the relative rates of formation for each metabolic pathway.
| Incubation Time (minutes) | 3-CMC (% Remaining) | Dihydro-3-CMC (Relative Abundance %) | N-desmethyl-3-CMC (Relative Abundance %) |
| 0 | 100 | 0 | 0 |
| 5 | ~95 | ~2 | ~3 |
| 15 | ~85 | ~5 | ~10 |
| 30 | ~70 | ~8 | ~22 |
| 60 | ~50 | ~12 | ~38 |
| 120 | ~25 | ~15 | ~60 |
Table 1: Estimated metabolic stability of 3-CMC and relative abundance of its major metabolites in human liver microsomes over a 120-minute incubation period. Data is approximated from graphical representations in Lopes et al. (2023).[2]
Detailed Experimental Protocols
This section outlines a representative protocol for assessing the metabolic stability and identifying metabolites of 3-CMC using pooled human liver microsomes. The protocol is synthesized from established methodologies for HLM assays and specific details from studies on synthetic cathinones.[2]
Experimental Workflow Diagram
The overall workflow for an in vitro HLM metabolism study is depicted below.
Materials and Reagents
-
This compound (3-CMC): Analytical standard
-
Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., Corning, BioIVT), stored at -80°C
-
Potassium Phosphate (B84403) Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System Solution (or NADPH):
-
Solution A: NADP+ and Glucose-6-phosphate in buffer
-
Solution B: Glucose-6-phosphate dehydrogenase in buffer
-
Alternatively, a 20 mM stock solution of NADPH in buffer
-
-
Acetonitrile (ACN): LC-MS grade, chilled
-
Internal Standard (IS): A structurally similar compound not expected to be in the sample, e.g., Reserpine or a deuterated analog of 3-CMC.
-
Water and Formic Acid: LC-MS grade
Incubation Procedure
-
Thaw Microsomes: Thaw the vial of pooled HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute with phosphate buffer to a working concentration of 2 mg/mL.
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixture (total volume can be scaled, e.g., 200 µL). For each time point, combine:
-
Phosphate Buffer (100 mM, pH 7.4)
-
HLM suspension (final concentration 0.5 - 1.0 mg/mL)
-
3-CMC stock solution (final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (or NADPH stock solution) to a final concentration of 1 mM. The T=0 time point aliquot should be taken immediately before or after this step and quenched instantly.
-
Incubation and Sampling: Incubate the tubes at 37°C with gentle agitation. At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Quench Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 100 µL) of ice-cold acetonitrile fortified with the internal standard. This step precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.[2]
-
Sample Collection: Carefully transfer the supernatant to a new vial or a 96-well plate for analysis.
Analytical Method: LC-HRMS/MS
Liquid chromatography coupled with high-resolution tandem mass spectrometry is the method of choice for identifying and quantifying 3-CMC and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute compounds, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan for metabolite discovery and data-dependent MS/MS (dd-MS2) for structural elucidation. For quantification, Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) would be used if standards are available.
-
Key Ions: Monitor for the protonated molecules [M+H]+ of 3-CMC and its expected metabolites (e.g., dihydro-3-CMC, N-desmethyl-3-CMC).
-
Conclusion and Future Directions
The in vitro metabolism of 3-CMC in human liver microsomes is primarily driven by ketoreduction and N-demethylation. While these pathways and their resulting metabolites have been identified, a significant gap exists in the public domain regarding the quantitative enzyme kinetics of these biotransformations.
For drug development professionals and toxicologists, the lack of Km, Vmax, and CLint data prevents accurate prediction of in vivo hepatic clearance and the potential for CYP-mediated drug-drug interactions. Future research should prioritize conducting comprehensive enzyme kinetic studies to fill this knowledge gap. Such data is essential for building robust pharmacokinetic models and performing meaningful risk assessments for this widely available new psychoactive substance.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
The Neurochemical Impact of 3-Chloromethcathinone on Dopaminergic and Serotonergic Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), has emerged as a widely abused psychoactive substance. Its stimulant and empathogenic effects are primarily attributed to its interaction with monoamine transporters. This technical guide provides a comprehensive analysis of the neurochemical effects of 3-CMC on the dopamine (B1211576) and serotonin (B10506) systems. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for assessing its pharmacological profile, and visualizes the proposed mechanisms of action and experimental workflows through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound (3-CMC), also known as clophedrone, is a substituted cathinone that acts as a potent releaser and reuptake inhibitor of monoamine neurotransmitters.[1][2] Its primary targets are the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3][4] The interaction of 3-CMC with these transporters leads to an increase in the extracellular concentrations of dopamine and serotonin, resulting in its characteristic psychostimulant effects.[1][4] Understanding the precise neurochemical mechanisms of 3-CMC is crucial for elucidating its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for its abuse.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of 3-CMC at the human dopamine and serotonin transporters. The data are presented as the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.
Table 1: In Vitro Potency of 3-CMC at Monoamine Transporters
| Transporter | Assay Type | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 | 342 |
| Release | EC50 | 26 | |
| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 | 1194 |
| Release | EC50 | 211 |
Note: Data compiled from various in vitro studies on rat brain synaptosomes and HEK cells expressing human transporters.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of 3-CMC.
Radioligand Binding Assay for DAT and SERT
This assay determines the binding affinity (Ki) of 3-CMC for the dopamine and serotonin transporters.
-
Objective: To determine the Ki of 3-CMC at hDAT and hSERT.
-
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).
-
Radioligands: [³H]WIN 35,428 for hDAT and [³H]Citalopram for hSERT.
-
Non-specific binding competitors: Nomifensine (for hDAT) and Citalopram (for hSERT).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
-
Procedure:
-
Membrane Preparation: Homogenize hDAT or hSERT expressing HEK-293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of the respective non-specific competitor (e.g., 10 µM Nomifensine or 10 µM Citalopram) for non-specific binding wells.
-
50 µL of varying concentrations of 3-CMC for competition wells.
-
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the respective radioligand at a concentration near its Kd value.
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 3-CMC from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Release Assay
This assay measures the ability of 3-CMC to induce the release of dopamine and serotonin from isolated nerve terminals (synaptosomes).
-
Objective: To determine the EC50 of 3-CMC for inducing dopamine and serotonin release.
-
Materials:
-
Rat striatal tissue.
-
Sucrose (B13894) buffer (0.32 M).
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine and [³H]serotonin.
-
Perfusion system with fraction collector.
-
Scintillation fluid.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Radiolabeling: Incubate the synaptosomes with [³H]dopamine or [³H]serotonin for 30 minutes at 37°C to allow for uptake of the radiolabel.
-
Superfusion: Transfer the radiolabeled synaptosomes to a superfusion chamber. Continuously perfuse with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., 2 minutes).
-
Drug Application: After establishing a stable baseline of radioactivity release, switch to a perfusion buffer containing varying concentrations of 3-CMC.
-
Scintillation Counting: Add scintillation fluid to each collected fraction and measure the radioactivity.
-
-
Data Analysis: Express the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value from the concentration-response curve.
In Vivo Microdialysis
This technique measures the extracellular concentrations of dopamine and serotonin in the brain of a living animal following administration of 3-CMC.
-
Objective: To determine the effect of 3-CMC on extracellular dopamine and serotonin levels in the rat striatum.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a microdialysis probe into the striatum.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of dopamine and serotonin levels.
-
Drug Administration: Administer 3-CMC to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.
-
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.
Mechanism of Action and Signaling Pathways
3-CMC exerts its effects by directly interacting with DAT and SERT. It acts as both a reuptake inhibitor and a releasing agent.
-
Reuptake Inhibition: 3-CMC binds to the outward-facing conformation of DAT and SERT, preventing the re-uptake of dopamine and serotonin from the synaptic cleft into the presynaptic neuron.[4]
-
Neurotransmitter Release: 3-CMC is also a substrate for these transporters and is transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of dopamine and serotonin and promotes their non-exocytotic release into the synapse through a process known as transporter-mediated efflux.[2]
The resulting increase in synaptic dopamine and serotonin concentrations leads to enhanced activation of postsynaptic dopamine (D1- and D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, initiating downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection and Quantification of 3-Chloromethcathinone (3-CMC) in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624) and popular new psychoactive substance (NPS), poses significant challenges for forensic and clinical toxicology. Its increasing prevalence and association with adverse health events necessitate robust and reliable analytical methods for its detection and quantification in biological matrices. These application notes provide detailed protocols for the analysis of 3-CMC in blood and urine using state-of-the-art chromatographic and mass spectrometric techniques.
A critical consideration in the analysis of 3-CMC is its inherent instability in biological samples. Studies have shown that 3-CMC can degrade over time, potentially leading to false-negative results.[1] Therefore, proper sample handling and storage, such as acidification and low-temperature storage, are crucial for maintaining the integrity of the analyte.[1] Furthermore, the identification and monitoring of stable metabolites, such as dihydro-3-CMC, can serve as valuable biomarkers for 3-CMC consumption, even when the parent compound is no longer detectable.[1]
This document outlines two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-CMC in whole blood, and a Gas Chromatography-Mass Spectrometry (GC-MS) method adapted for the detection and quantification of 3-CMC in urine.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods described herein, providing a clear comparison of their performance characteristics.
Table 1: LC-MS/MS Method Validation Parameters for 3-CMC in Whole Blood
| Validation Parameter | Result |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Calibration Curve Range | 50 - 2,500 ng/mL |
| Coefficient of Determination (R²) | 0.9919 |
| Accuracy (% Bias) | -19.9% to 7.3% |
| Precision (% RSD) | 7% to 10% |
Data sourced from Romańczuk et al. (2023).
Table 2: Adapted GC-MS Method Performance for Synthetic Cathinones in Urine (Representative)
| Validation Parameter | Representative Result |
| Limit of Detection (LOD) | 2.0 ng/mL |
| Limit of Quantification (LOQ) | 25.0 ng/mL |
| Calibration Curve Range | 25 - 200 ng/mL |
| Coefficient of Determination (r) | >0.99 |
| Recovery | 98.4% - 105.7% |
| Precision (Intra- and Inter-day CV) | < 6.0% |
Data adapted from a method for other synthetic cathinones and is for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Quantification of 3-CMC in Whole Blood by LC-MS/MS
This protocol is based on the validated method described by Romańczuk et al. (2023) for the determination of 3-CMC in blood samples.[3]
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of whole blood, add a suitable internal standard (e.g., 3-CMC-d5).
-
Add 3 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent.
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[3]
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate 3-CMC from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
ESI Source Parameters: [3]
-
Vaporizing Temperature: 350°C
-
Nebulizing Gas Pressure: 40 psi
-
Drying Gas Flow: 9 L/min
-
Capillary Potential: 3.5 kV
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-CMC: Precursor ion m/z 198.1 → Product ions (quantifier and qualifier)
-
Internal Standard: Appropriate transitions for the deuterated analog.
-
3. Method Validation
The method should be validated according to established guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.[3]
Protocol 2: Detection and Quantification of 3-CMC in Urine by GC-MS (Adapted Method)
This protocol is adapted from established methods for the analysis of synthetic cathinones in urine.[2][4] Derivatization is often required to improve the chromatographic properties of cathinones for GC-MS analysis.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 2 mL of urine, add a suitable internal standard (e.g., 3-CMC-d5).
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol (B129727) and water.
-
Load the sample.
-
Wash the cartridge with a weak acidic buffer and methanol.
-
Elute the analyte with a basic organic solvent mixture.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatize the residue with a suitable agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), by heating at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest (e.g., start at 100°C, ramp to 300°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Select characteristic ions for the derivatized 3-CMC and the internal standard.
Visualized Workflows
Caption: LC-MS/MS workflow for 3-CMC in blood.
Caption: GC-MS workflow for 3-CMC in urine.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Qualitative and Quantitative Analysis of Cathinones in Human Urine by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
Application Note: Identification of 3-Chloromethcathinone (3-CMC) in Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS).[1] Structurally similar to other methcathinone (B1676376) derivatives like mephedrone (B570743) (4-MMC) and 3-MMC, 3-CMC poses a significant challenge to forensic laboratories and law enforcement agencies.[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of 3-CMC in seized materials to support both forensic investigations and public health responses. This application note provides a detailed protocol for the identification of 3-CMC using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique in forensic drug analysis. The methodology is based on established and validated protocols, ensuring a high degree of confidence in the results. A critical consideration in the analysis of 3-CMC is its potential for co-elution and similar fragmentation patterns with its positional isomers, 2-CMC and 4-CMC, which necessitates the use of a validated and specific analytical method.[2]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of 3-CMC in seized materials, from sample preparation to data interpretation.
Materials and Reagents
-
This compound (3-CMC) analytical standard
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Methanol (CH₃OH), analytical grade
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Deionized water
-
Glass vials with screw caps
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Homogenization: Ensure the seized material is homogenous. If the sample is in tablet or crystalline form, it should be crushed into a fine powder.
-
Extraction:
-
Accurately weigh approximately 2 mg of the homogenized seized material into a glass vial.
-
Add 1 mL of deionized water to the vial and vortex to dissolve the sample.
-
Alkalinize the solution by adding a suitable amount of NaOH solution to precipitate the free base of 3-CMC.
-
Add 1 mL of chloroform to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the 3-CMC free base into the organic layer.
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
-
Sample for Analysis: Carefully transfer the chloroform (bottom) layer into a clean GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are based on a validated method for the analysis of 3-CMC.[3]
| Parameter | Setting |
| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) with MS detector |
| Column | HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio = 25:1) |
| Oven Program | Initial temperature: 100°C, hold for 1.0 min |
| Ramp to 280°C at 12°C/min | |
| Hold at 280°C for 9.0 min | |
| MSD Transfer Line | 280°C |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Scan |
| Mass Scan Range | 30-550 amu |
Data Presentation
The identification of 3-CMC is confirmed by comparing the retention time and the mass spectrum of the analyte in the seized material with that of a certified reference standard analyzed under the same conditions.
Retention Time
Under the specified GC-MS conditions, the expected retention time for this compound is approximately 7.066 minutes .[3]
Mass Spectrum Fragmentation
The mass spectrum of 3-CMC exhibits a characteristic fragmentation pattern. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 58 | 100 | [C₃H₈N]⁺ |
| 139/141 | ~30 / ~10 | [C₇H₄ClO]⁺ |
| 197/199 | ~5 / ~1.5 | [M]⁺ (Molecular Ion) |
Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments, with the M+2 peak (e.g., m/z 141 and 199) having an intensity of approximately one-third of the M peak (e.g., m/z 139 and 197).
Experimental Workflow
The following diagram illustrates the logical workflow for the identification of 3-CMC in seized materials.
Caption: Workflow for the GC-MS identification of 3-CMC in seized materials.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification of this compound in seized materials. Adherence to the specified sample preparation procedures and instrumental parameters is essential for obtaining accurate and reproducible results. The comparison of both retention time and mass spectral data with a certified reference standard allows for the confident identification of 3-CMC, aiding forensic investigations and contributing to the monitoring of new psychoactive substances. Due to the existence of positional isomers, it is recommended to confirm the identification with orthogonal analytical techniques when necessary.
References
LC-MS/MS method for quantifying 3-Chloromethcathinone in blood and urine
An LC-MS/MS method provides a robust and sensitive approach for the quantification of 3-Chloromethcathinone (3-CMC) in complex biological matrices such as blood and urine. This application note details a validated method suitable for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
This compound (3-CMC), also known as clophedrone, is a synthetic cathinone, a class of new psychoactive substances (NPS). Due to its increasing prevalence and potential for abuse, sensitive and selective analytical methods are required for its detection and quantification in biological specimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique offering high specificity and sensitivity for this purpose.[1] This document outlines a complete protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation for the analysis of 3-CMC in whole blood and urine. The method is designed for researchers, scientists, and professionals in drug development and toxicology.
Experimental Protocols
Materials and Reagents
-
Standards: 3-CMC hydrochloride and 3-CMC-d4 hydrochloride (internal standard, IS) analytical standards.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Formic acid and ammonium (B1175870) acetate.
-
Biological Matrices: Drug-free human whole blood and urine for calibrators and quality controls (QCs).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare primary stock solutions of 3-CMC and 3-CMC-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 3-CMC stock solution to create working solutions for spiking into blank matrices.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank whole blood or urine to prepare calibration standards and QCs. A typical calibration curve range for blood is 5 to 2,500 ng/mL.[2]
Sample Preparation
Whole Blood: Protein Precipitation
-
Pipette 100 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL 3-CMC-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Urine: Dilute-and-Shoot
-
Pipette 50 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 430 µL of the initial mobile phase as the diluent.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Method Validation
The method was validated according to established bioanalytical method validation guidelines, assessing for linearity, accuracy, precision, selectivity, limit of quantification, matrix effect, recovery, and stability.[3]
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences.[2]
-
Linearity: Determined by analyzing calibration standards at multiple concentration levels and performing a linear regression analysis (weighted 1/x).
-
Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on three separate days (inter-day) with five replicates per run (intra-day).[2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV).[4]
-
Matrix Effect and Recovery: Evaluated by comparing the analyte response in post-extraction spiked samples to that of a pure solution (matrix effect) and by comparing the response in pre-extraction spiked samples to post-extraction spiked samples (recovery).[1]
-
Stability: 3-CMC is known to be unstable in biological matrices.[5] Stability was assessed under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C and -80°C. Acidification of biological samples is recommended to improve stability.[5]
Diagrams and Visualizations
References
- 1. resolian.com [resolian.com]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.who.int [cdn.who.int]
Application Note: Spectroscopic Analysis of 3-Chloromethcathinone for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance.[1] As with many designer drugs, the rapid identification and structural confirmation of 3-CMC in seized materials or for research purposes are crucial. This application note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and methodologies are intended to serve as a comprehensive guide for the unambiguous structural confirmation of 3-CMC.
Chemical Structure:
-
IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one[2]
-
CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCl salt)[2]
-
Molecular Formula: C₁₀H₁₂ClNO[2]
-
Molar Mass: 197.66 g/mol (free base)[2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (HCl salt) in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.75 | br s | 1H | NH |
| 9.25 | br s | 1H | NH |
| 8.10 - 7.70 | m | 4H | Aromatic CH |
| 5.22 | q | 1H | CH-CH₃ |
| 2.58 | s | 3H | N-CH₃ |
| 1.46 | d | 3H | CH-CH₃ |
Data sourced from SWGDRUG Monograph.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~138 | Aromatic C-Cl |
| ~134 | Aromatic C |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~59 | CH-NH |
| ~30 | N-CH₃ |
| ~16 | CH-CH₃ |
Note: Experimentally determined ¹³C NMR data for 3-CMC is not widely available in the public domain. The assignments are predicted based on typical chemical shifts for similar structures.[3]
Table 3: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |
| 58 | High | [C₃H₈N]⁺ |
| 111 | Medium | [C₆H₄Cl]⁺ |
| 139 | Medium | [C₇H₄ClO]⁺ |
| 166 | Low | [M-C₂H₅N]⁺ |
| 182 | Low | [M-CH₃]⁺ |
| 197 | Low (or absent) | [M]⁺ (Molecular Ion) |
Data represents the electron ionization (EI) mass spectrum.[2]
Table 4: FT-IR Spectroscopic Data for this compound (HCl salt)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (amine salt) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1590, 1470, 1420 | Medium-Strong | C=C stretch (aromatic) |
| ~1220 | Medium | C-N stretch |
| ~880, 790, 700 | Strong | C-H bend (aromatic, meta-substitution) |
| ~740 | Strong | C-Cl stretch |
Note: The provided data is interpreted from the spectrum available in the SWGDRUG monograph and typical infrared absorption frequencies.[2]
Table 5: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| Not Determined | Methanol (B129727) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-CMC, confirming the presence and connectivity of protons and carbons.
Instrumentation: 400 MHz NMR Spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound HCl.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shift, multiplicity, and integration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass spectrum for identification and structural confirmation.
Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).
Protocol:
-
Sample Preparation:
-
Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform. For the HCl salt, a base extraction into an organic solvent is recommended.
-
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 25:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 12 °C/min to 280 °C.
-
Final hold: 9 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-CMC in the total ion chromatogram.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with the data in Table 3 and reference spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the 3-CMC molecule.
Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) attachment.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid this compound HCl powder directly onto the diamond ATR crystal.
-
-
FT-IR Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Obtain the absorbance spectrum of the sample.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups of 3-CMC (e.g., C=O, N-H, C=C aromatic, C-Cl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of 3-CMC.
Instrumentation: UV-Vis Spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
-
UV-Vis Acquisition:
-
Scan Range: 200-400 nm.
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution.
-
Record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualizations
Caption: Experimental workflow for the structural confirmation of 3-CMC.
Caption: Chemical structure of this compound (3-CMC).
Conclusion
The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable means for the structural confirmation of this compound. While UV-Vis spectroscopy can offer complementary information, its utility for definitive identification is limited. The protocols and data presented in this application note serve as a valuable resource for forensic laboratories, research institutions, and professionals involved in the analysis of novel psychoactive substances.
References
Application Notes and Protocols for the Chromatographic Separation of 3-Chloromethcathinone and Its Isomers
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). It shares a close structural resemblance to its positional isomers, 2-chloromethcathinone (2-CMC) and 4-chloromethcathinone (4-CMC). Due to their identical mass spectra and similar chromatographic behavior, the differentiation of these isomers presents a significant analytical challenge in forensic and clinical toxicology.[1] The development of robust and specific analytical methods is crucial for the unambiguous identification and quantification of 3-CMC in the presence of its isomers, as minor structural differences can lead to variations in pharmacological and toxicological effects.[2]
This document provides detailed application notes and protocols for the chromatographic separation of 3-CMC from its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chromatographic Separation Strategies
The successful separation of 3-CMC from its isomers relies on exploiting subtle differences in their physicochemical properties. While generic chromatographic methods may fail to provide adequate resolution, specialized techniques and optimized conditions can achieve baseline separation.
Key considerations for method development include:
-
Choice of Stationary Phase: The selection of the chromatographic column is critical. For LC, stationary phases with alternative selectivities, such as biphenyl (B1667301) phases, can offer enhanced resolution of aromatic positional isomers compared to traditional C18 columns.[2][3] For GC, polar stationary phases can improve the separation of underivatized isomers.[4]
-
Mobile Phase/Carrier Gas Optimization: Fine-tuning the mobile phase composition and gradient in LC, or the temperature program and carrier gas flow rate in GC, can significantly impact selectivity and resolution.
-
Derivatization: For GC-MS analysis, derivatization of the amine group can improve chromatographic peak shape and thermal stability, and in some cases, enhance the separation of isomers.[1][5]
-
Chiral Separation: 3-CMC possesses a chiral center, existing as two enantiomers. Chiral chromatography can be employed for the separation of these stereoisomers.[1][6][7]
Experimental Workflow for Isomer Analysis
Caption: General experimental workflow for the analysis of 3-CMC and its isomers.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Generic GC-MS methods may not be sufficient to distinguish 3-CMC from its 2- and 4-chloro isomers due to very close retention times and identical mass spectra.[1] However, specific methods and derivatization can achieve separation.
Method 1A: Underivatized Analysis
This method is suitable for the general identification of 3-CMC but may not resolve it from its positional isomers without a highly specific column and optimized conditions.
Sample Preparation:
-
Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
For seized materials, perform an extraction. For example, dissolve 10 mg of homogenized sample in 1 mL of 0.5 M NaOH and extract with 1 mL of ethyl acetate (B1210297).[8]
Instrumentation:
-
Gas Chromatograph: Agilent Gas Chromatograph (or equivalent)
-
Mass Spectrometer: Mass Selective Detector
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[9]
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 280°C[9] |
| Injection Volume | 1 µL |
| Split Ratio | 25:1[9] |
| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min[9] |
| Transfer Line Temp | 280°C[9] |
| Ion Source Temp | 230°C[9] |
| Quadrupole Temp | 150°C |
| Mass Scan Range | 30-550 amu[9] |
Method 1B: Analysis with Derivatization
Derivatization can improve the chromatographic separation of positional isomers.[5]
Derivatization Procedure (Example with TFAA):
-
Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Vortex the mixture and heat at 70°C for 20 minutes.
-
Evaporate the solvent and derivatizing agent under nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Instrumentation and Conditions:
Use the same GC-MS instrumentation and similar conditions as in Method 1A, adjusting the temperature program as necessary to ensure optimal separation of the derivatized products.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation and sensitive detection of 3-CMC and its isomers. The use of a biphenyl stationary phase is particularly effective.
Method 2A: Isocratic Separation of Positional Isomers
This method is designed for the rapid and efficient separation of synthetic cathinone isomers.
Sample Preparation:
-
Prepare a standard solution of 100 ng/mL in the initial mobile phase composition.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) is recommended.
Instrumentation:
-
Liquid Chromatograph: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent[2]
LC-MS/MS Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Gradient | Isocratic at a suitable %B (e.g., 26% B for α-PHP/α-PiHP separation)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 3 µL[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for CMC isomers):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2-CMC | 198.1 | To be determined | To be determined |
| 3-CMC | 198.1 | To be determined | To be determined |
| 4-CMC | 198.1 | To be determined | To be determined |
Note: Specific product ions need to be determined by infusing individual standards.
Method 2B: Chiral Separation of Enantiomers
This method allows for the simultaneous separation of positional isomers and the enantiomers of each isomer.
Instrumentation:
-
Liquid Chromatograph: HPLC system
-
Mass Spectrometer: Tandem mass spectrometer
-
Column: Lux® AMP chiral column or similar amylose-based chiral stationary phase[6]
LC-MS/MS Conditions:
A recently developed method for the simultaneous chemo- and enantioseparation of 2-, 3-, and 4-chloromethcathinones by HPLC-MS/MS provides a fast and reliable identification of these isomers in biological samples.[6][7] While specific parameters from this proprietary method are not fully detailed, the approach highlights the utility of chiral columns for comprehensive isomer separation.
Quantitative Data Summary
The following table summarizes chromatographic data for cathinone isomers from various studies. Note that direct comparison is challenging due to differing experimental conditions.
| Analyte | Technique | Column | Retention Time (min) | Reference |
| 3-CMC | GC-MS | HP-5 MS (30m x 0.25mm x 0.25µm) | 7.066 | [9] |
| 2-MMC | LC-MS/MS | Raptor Biphenyl | 5.95 | [3] |
| 3-MMC | LC-MS/MS | Raptor Biphenyl | 6.25 | [3] |
| 4-MMC | LC-MS/MS | Raptor Biphenyl | 6.76 | [3] |
| 2-MEC | LC-MS/MS | Raptor Biphenyl | 7.99 | [3] |
| 3-MEC | LC-MS/MS | Raptor Biphenyl | 8.38 | [3] |
| 4-MEC | LC-MS/MS | Raptor Biphenyl | 8.71 | [3] |
Logical Relationship Diagram for Isomer Separation
Caption: Logical relationships in separating 3-CMC from its isomers.
Conclusion
The separation of this compound from its positional isomers is a critical task in forensic and toxicological analysis. While challenging, the use of specialized chromatographic techniques, particularly LC-MS/MS with alternative stationary phases like biphenyl columns, and GC-MS with derivatization, can achieve the necessary resolution for unambiguous identification and quantification. The protocols and data presented here provide a comprehensive guide for researchers and analysts working with these compounds. The continuous development of new analytical methods, such as the simultaneous chemo- and enantioselective separation by HPLC-MS/MS, further enhances the capabilities of laboratories to tackle the complexities of emerging psychoactive substances.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 3. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 4. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. swgdrug.org [swgdrug.org]
In Vivo Research Protocols for Studying the Effects of 3-Chloromethcathinone in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vivo research on the effects of 3-Chloromethcathinone (3-CMC), a synthetic cathinone. The protocols outlined below are designed for use in animal models and are intended to guide researchers in pharmacology, toxicology, and drug development in assessing the behavioral, physiological, pharmacokinetic, and neurotoxic effects of this substance.
Animal Models and Drug Administration
Animal Models
The most commonly used animal models for studying the in vivo effects of 3-CMC are mice. Specific strains that have been used include CD-1 and C57BL/6J mice.[1][2] When reporting findings, it is crucial to specify the species, strain, sex, age, and weight of the animals used, as these factors can influence experimental outcomes.
Drug Preparation and Administration
This compound hydrochloride is typically dissolved in a sterile 0.9% saline solution. The administration is most commonly performed via intraperitoneal (i.p.) injection.[1] The volume of injection should be adjusted based on the animal's body weight.
Behavioral Studies
Spontaneous Locomotor Activity
This protocol is designed to assess the stimulant effects of 3-CMC on the spontaneous movement of mice.
Protocol:
-
Habituation: Individually house the mice in the experimental cages for at least 60 minutes before the experiment to allow for acclimatization to the new environment.
-
Drug Administration: Administer the prepared 3-CMC solution or vehicle (0.9% saline) via i.p. injection.
-
Data Collection: Immediately after injection, place the mice in the center of an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking). Record locomotor activity continuously for a period of 120 minutes.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of horizontal beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the time-course of the drug's effects. Compare the data from the 3-CMC treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Table 1: Effects of this compound on Spontaneous Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Animal Strain | Change in Horizontal Locomotor Activity | Change in Vertical Locomotor Activity (Rearing) | Citation |
| 5 | C57BL/6J | Significant increase observed 0-40 minutes post-injection. | Significant increase observed 30-40 minutes post-injection. | [2] |
| 10 | C57BL/6J | Significant increase observed 0-50 minutes post-injection. | No significant change. | [2] |
| 20 | C57BL/6J | Significant increase observed 0-80 minutes post-injection. | No significant change. | [2] |
| 0.1 - 30 | CD-1 | Dose-dependent locomotor stimulation. | Data not specified. | [1][3][4] |
Motor Coordination (Rotarod Test)
This test evaluates the effect of 3-CMC on motor coordination and balance.
Protocol:
-
Training: Prior to the experiment, train the mice on the rotarod apparatus at a constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 consecutive days to establish a stable baseline performance.
-
Drug Administration: On the test day, administer the prepared 3-CMC solution or vehicle via i.p. injection.
-
Testing: At a specified time post-injection (e.g., 30 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).
-
Data Collection: Record the latency to fall from the rotating rod for each mouse. A maximum trial duration (e.g., 300 seconds) should be set.
-
Data Analysis: Compare the latency to fall between the 3-CMC treated groups and the vehicle-treated control group.
Physiological Monitoring
Acute administration of high doses of 3-CMC has been associated with changes in physiological parameters.[1][3][4]
Protocol:
-
Baseline Measurement: Measure the baseline rectal temperature and respiratory rate of the mice before drug administration.
-
Drug Administration: Administer the prepared 3-CMC solution or vehicle via i.p. injection.
-
Post-treatment Monitoring: At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection, measure the rectal temperature using a digital thermometer and the respiratory rate by observing and counting flank movements for one minute.
-
Data Analysis: Compare the changes in temperature and respiratory rate from baseline in the 3-CMC treated groups to the control group.
Table 2: Physiological Effects of this compound in Mice
| Parameter | Effect at High Doses | Animal Strain | Citation |
| Body Temperature | Hypothermia | CD-1 | [1][3][4] |
| Respiratory Rate | Tachypnoea (Increased Breathing Rate) | CD-1 | [1][3][4] |
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-CMC.
Protocol:
-
Drug Administration: Administer a known dose of 3-CMC to the animals (e.g., via i.p. or oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration. Dried blood spot (DBS) sampling can be a utilized technique.[5]
-
Sample Processing: Process the blood samples to separate plasma or serum.
-
Bioanalytical Method: Quantify the concentration of 3-CMC and its major metabolites (dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC) in the samples using a validated analytical method, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Data Analysis: Calculate key pharmacokinetic parameters from the concentration-time data.
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Description | In Vivo Data in Mice | Citation |
| Cmax | Maximum plasma concentration | Data not available in the reviewed literature. | |
| Tmax | Time to reach maximum plasma concentration | Data not available in the reviewed literature. | |
| t1/2 | Elimination half-life | Data not available in the reviewed literature. | |
| Metabolites | Major biotransformation products | Dihydro-3-CMC, N-demethyl-3-CMC, Dihydro-N-demethyl-3-CMC | [5] |
Neurochemical Analysis
3-CMC is known to act as a monoamine releaser, affecting the levels of dopamine, serotonin, and norepinephrine (B1679862) in the brain.[6] In vivo microdialysis is a suitable technique to measure these changes in real-time.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., nucleus accumbens or striatum) in anesthetized animals. Allow for a post-operative recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer 3-CMC or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Neurotransmitter Quantification: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare the effects of 3-CMC with the control group.
Table 4: Neurochemical Effects of this compound in Animal Models
| Neurotransmitter | Brain Region | Expected Effect | In Vivo Quantitative Data in Mice | Citation (for mechanism) |
| Dopamine (DA) | Striatum, Nucleus Accumbens | Increased extracellular levels | Data not available in the reviewed literature. | [6] |
| Serotonin (5-HT) | Striatum, Nucleus Accumbens | Increased extracellular levels | Data not available in the reviewed literature. | [6] |
| Norepinephrine (NE) | Frontal Cortex | Increased extracellular levels | Data not available in the reviewed literature. | [6] |
Neurotoxicity Assessment
In vitro studies have suggested that 3-CMC may exhibit cytotoxicity.[2] In vivo neurotoxicity can be assessed through histopathological examination of the brain.
Protocol:
-
Dosing Regimen: Administer 3-CMC to animals for a specified period (acute, sub-acute, or chronic). A control group should receive the vehicle.
-
Tissue Collection: At the end of the dosing period, euthanize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Processing: Carefully extract the brains and post-fix them in the same fixative. Process the brains for paraffin (B1166041) embedding or cryosectioning.
-
Histopathological Staining: Section the brains and stain them with relevant markers, such as Hematoxylin and Eosin (H&E) for general morphology, Fluoro-Jade for detecting degenerating neurons, or immunohistochemical stains for markers of apoptosis (e.g., cleaved caspase-3) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Microscopic Examination: Qualitatively and quantitatively assess the brain sections for signs of neuronal damage, inflammation, and glial reactivity in a blinded manner.
Visualizations
Caption: Experimental workflow for behavioral assessment of 3-CMC in mice.
Caption: Proposed mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Four Synthetic Cathinones: this compound, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-CMC: Acute Effects in Male and Female Mice, Human Intoxication Case Series (Italy, 2014-2025), and Prediction of ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism study of this compound (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
Proper handling, storage, and disposal procedures for 3-Chloromethcathinone
Disclaimer
This document is intended for researchers, scientists, and drug development professionals working in controlled laboratory settings with the appropriate licenses and institutional oversight. 3-Chloromethcathinone (3-CMC) is a psychoactive substance and is classified as a controlled substance in many jurisdictions.[1] The handling, storage, and disposal of this compound are subject to strict local, state, and federal regulations. All personnel must be thoroughly trained in handling potent and hazardous compounds and must adhere to all institutional and governmental regulations. This document should be used to supplement, not replace, official Safety Data Sheets (SDS), institutional standard operating procedures (SOPs), and regulatory requirements.
Application Notes & Protocols: this compound (3-CMC)
These notes provide guidance on the proper handling, storage, and disposal of this compound (CAS No. 1607439-32-6) in a research setting.
Hazard Identification and Safety Data
3-CMC is a synthetic cathinone (B1664624) derivative.[2] According to safety data sheets, the primary known hazard is serious eye irritation.[3] However, due to its classification as a psychoactive substance, it should be handled as a potent compound with unknown long-term toxicological properties.
Table 1: Hazard Summary for this compound (hydrochloride)
| Hazard Classification | GHS Code | Precautionary Statement | Source |
|---|---|---|---|
| Serious Eye Irritation | H319 | P264: Wash thoroughly after handling. | [3] |
| P280: Wear eye protection / face protection. | [3] | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. | [3] |
| Incompatible Materials | - | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. |[3] |
Table 2: Physical and Solubility Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO • HCl | [4] |
| Formula Weight | 234.1 g/mol | [4] |
| Purity | ≥98% | [4] |
| Solubility (PBS, pH 7.2) | ≥10 mg/mL | [4] |
| Solubility (DMSO) | Slightly soluble (0.1-1 mg/ml) | [4] |
| Solubility (Ethanol) | Slightly soluble (0.1-1 mg/ml) |[4] |
Protocols for Safe Handling
All work with 3-CMC must be conducted within a designated area and with appropriate engineering controls and personal protective equipment (PPE).
2.1. Engineering Controls
-
Fume Hood: All manipulations of solid 3-CMC or its concentrated solutions that could produce dust or aerosols must be performed inside a certified chemical fume hood.
-
Ventilation: The laboratory must have adequate general ventilation.
2.2. Personal Protective Equipment (PPE) Personnel must wear the following minimum PPE when handling 3-CMC.[5][6]
-
Body Protection: A lab coat must be worn at all times.
-
Hand Protection: Use powder-free disposable nitrile gloves.[7] Double-gloving is recommended for all procedures.[7] Gloves must be changed immediately if contamination is suspected.[7]
-
Eye and Face Protection: Safety goggles are required for protection against liquid splashes.[6] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.
-
Respiratory Protection: For weighing or manipulating the solid compound outside of a containment hood, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation.[8] All respirator use must be in accordance with a comprehensive institutional respiratory protection program.[9]
2.3. Experimental Protocol: Weighing and Handling Solid 3-CMC
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles). Designate a specific area within a chemical fume hood for the weighing procedure.
-
Tare: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Aliquot: Carefully transfer the desired amount of 3-CMC from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Cleaning: After weighing, securely cap the stock container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of contaminated wipes and weigh boat as hazardous waste.
-
Post-Handling: Remove outer gloves before exiting the fume hood.[7] Wash hands thoroughly with soap and water after the procedure is complete.[7]
2.4. Experimental Protocol: Preparing Solutions
-
Preparation: Conduct the entire procedure inside a chemical fume hood. Don all required PPE.
-
Weighing: Follow the protocol in section 2.3 to weigh the required amount of solid 3-CMC.
-
Dissolution: Place the weigh boat containing the compound into the desired vessel (e.g., beaker, flask). Use a magnetic stir bar and stir plate to aid dissolution.
-
Solvent Addition: Slowly add the desired solvent (e.g., PBS) to the vessel, rinsing the weigh boat to ensure all compound is transferred.
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed, and appropriate storage container. The label should include the chemical name, concentration, date, and hazard warning.
Caption: Workflow for the safe handling of 3-CMC in a laboratory setting.
Storage Procedures
Proper storage is critical to maintain the integrity of the compound and ensure security.
-
Security: As a controlled substance, 3-CMC must be stored in a securely locked safe or lock box with strictly limited access, in compliance with all institutional and regulatory requirements.[10] A log must be maintained for all amounts removed from and returned to storage.
-
Environment: Store the compound in accordance with the supplier's product insert.[3] Generally, this means a cool, dry, and dark location to prevent degradation. While stability data for the pure compound is limited, studies on synthetic cathinones in biological samples show they are significantly more stable at low temperatures (-20°C).[11][12]
-
Labeling: The container must be clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
Emergency and Spill Response
4.1. Experimental Protocol: Spill Response
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a containment device, evacuate the laboratory and contact the institutional Environmental Health & Safety (EH&S) department.
-
Secure Area: Restrict access to the spill area.
-
Assess: If the spill is small and contained within the fume hood, and you are trained to handle it, proceed with cleanup.
-
PPE: Wear appropriate PPE, including a lab coat, double nitrile gloves, and eye/face protection. A respirator may be required.
-
Cleanup (Solid Spill): Gently cover the spill with absorbent pads. Do NOT dry sweep, as this can generate dust.[13] Carefully pick up the material mechanically.[3]
-
Cleanup (Liquid Spill): Cover the spill with absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled hazardous waste container.[14]
-
Reporting: Document the incident and report it to the laboratory supervisor and EH&S, as required by institutional policy.
Caption: Decision workflow for responding to a 3-CMC spill event.
Disposal Procedures
The disposal of controlled substances is strictly regulated. Under no circumstances should 3-CMC be disposed of in the regular trash or down the drain. [15]
-
Regulated Disposal: All expired, unwanted, or waste 3-CMC must be disposed of through the institution's Environmental Health & Safety (EH&S) department, which will arrange for transfer to a licensed reverse distributor for destruction.[10][15]
-
Segregation: While awaiting disposal, the material must be clearly labeled (e.g., "WASTE - DO NOT USE") and segregated from active inventory within the secure storage location.[10]
-
Documentation: Researchers must complete all required paperwork, which may include a controlled substance disposal request form and a chain of custody document.[10] Usage logs must be updated to reflect the disposal.[14]
-
Empty Containers: For containers with non-recoverable residual amounts, follow institutional policy. This may involve defacing the label and placing the container in a specific hazardous waste stream or a biohazard sharps container.[10][14]
Caption: Regulated disposal pathway for controlled substances like 3-CMC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. euda.europa.eu [euda.europa.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 10. research-compliance.umich.edu [research-compliance.umich.edu]
- 11. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Synthetic Cathinones in Blood | National Institute of Justice [nij.ojp.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Controlled Substances and Precursor Chemical Disposal – USC Environmental Health & Safety [ehs.usc.edu]
- 15. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Application Notes and Protocols for the Synthesis and Characterization of 3-Chloromethcathinone (3-CMC) Impurities and Byproducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3-Chloromethcathinone (3-CMC) and the characterization of its process-related impurities and byproducts. The included protocols are intended for research purposes and should be performed in a controlled laboratory setting by qualified personnel.
Synthesis of this compound (3-CMC)
The most prevalent synthetic route to 3-CMC commences with 3-chloropropiophenone (B135402). This process typically involves two main steps: α-bromination followed by amination.
Synthesis Protocol
Step 1: α-Bromination of 3-Chloropropiophenone
-
In a well-ventilated fume hood, dissolve 3-chloropropiophenone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring. The reaction is typically performed at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched, typically with a solution of sodium bisulfite to remove excess bromine.
-
The resulting 2-bromo-1-(3-chlorophenyl)propan-1-one is extracted with an organic solvent and purified, for example, by recrystallization or column chromatography.
Step 2: Amination of 2-bromo-1-(3-chlorophenyl)propan-1-one
-
Dissolve the purified 2-bromo-1-(3-chlorophenyl)propan-1-one in a suitable solvent like ethanol (B145695) or acetonitrile.
-
Add an excess of methylamine (B109427) solution (typically 40% in water or as a gas dissolved in the solvent) to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude 3-CMC freebase is then typically converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent.
-
The precipitated 3-CMC HCl is collected by filtration, washed with a cold solvent, and dried.
Potential Impurities and Byproducts in 3-CMC Synthesis
Several impurities can arise during the synthesis of 3-CMC. These include positional isomers, structural isomers, and unreacted starting materials or intermediates.
-
Positional Isomers (2-CMC and 4-CMC): These can be introduced if the starting material, 3-chloropropiophenone, is contaminated with its isomers, 2-chloropropiophenone (B1346139) and 4-chloropropiophenone.[1]
-
iso-3-CMC: This structural isomer, 1-(3-chlorophenyl)-1-(methylamino)propan-2-one, can be formed as a byproduct during the bromination-amination pathway.[2]
-
Unreacted Starting Materials and Intermediates: Residual 3-chloropropiophenone and 2-bromo-1-(3-chlorophenyl)propan-1-one may be present in the final product if the reactions do not go to completion or purification is inadequate.
-
Manganese: If an alternative synthesis route employing potassium permanganate (B83412) as an oxidizing agent is used, residual manganese may contaminate the final product.
Analytical Characterization of 3-CMC and its Impurities
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of 3-CMC and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds, including 3-CMC and its isomers. However, it is important to note that positional isomers of 3-CMC may have very similar mass spectra and close retention times, making their differentiation challenging with standard methods.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977B MS)[4]
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[4] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[4] |
| Inlet Temperature | 280 °C[4] |
| Injection Volume | 1 µL |
| Split Ratio | 25:1[4] |
| Oven Program | Initial temperature 100 °C for 1 min, ramp at 12 °C/min to 280 °C, hold for 9 min[4] |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C[4] |
| Quadrupole Temp | 150 °C[4] |
| Mass Scan Range | 30-550 amu[4] |
Expected GC-MS Data for 3-CMC and Positional Isomers:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3-CMC | ~7.07[4] | 58, 75, 77, 111, 139, 166, 182, 197 |
| 2-CMC | Close to 3-CMC | Similar to 3-CMC, differentiation can be difficult |
| 4-CMC | Close to 3-CMC | Similar to 3-CMC, differentiation can be difficult |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions. The mass spectra of the positional isomers are very similar, and differentiation often requires comparison with authentic reference standards and careful analysis of relative ion abundances.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. It is particularly useful for the quantitative analysis of 3-CMC and its impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD) (e.g., Agilent 1200 series)[5]
HPLC Conditions:
| Parameter | Value |
| Column | Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm particle size[5] |
| Mobile Phase A | 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water[5] |
| Mobile Phase B | 2 mM ammonium formate and 0.2% formic acid in acetonitrile[5] |
| Gradient | 95% A to 10% A over 10 minutes[5] |
| Flow Rate | 0.5 mL/min to 1.0 mL/min gradient[5] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 15 µL[5] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Expected HPLC Data:
| Compound | Expected Elution Order |
| Starting Materials | Earlier elution than 3-CMC |
| 3-CMC | Main peak |
| Positional Isomers | May co-elute or have very close retention times |
| iso-3-CMC | Different retention time from 3-CMC |
Note: The exact retention times will depend on the specific HPLC system and conditions. Method development and validation are crucial for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-CMC and its impurities. Both ¹H and ¹³C NMR should be performed for complete characterization.
Instrumentation:
-
400 MHz NMR Spectrometer[4]
Sample Preparation:
-
Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]
Expected ¹H NMR Data for 3-CMC (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.75 | Broad singlet | 1H | NH |
| ~8.0-7.7 | Multiplet | 4H | Aromatic protons |
| ~5.2 | Multiplet | 1H | CH-N |
| ~2.6 | Singlet | 3H | N-CH₃ |
| ~1.45 | Doublet | 3H | CH-CH₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The spectrum of the hydrochloride salt will show a downfield shift for the amine proton.
Visualizations
Synthesis Pathway of 3-CMC
Caption: Synthesis of 3-CMC from 3-chloropropiophenone.
Formation of Key Impurities
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. cdn.who.int [cdn.who.int]
- 4. swgdrug.org [swgdrug.org]
- 5. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Chromatography for the Separation of 3-CMC Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that possesses a chiral center, existing as two enantiomers: (R)-3-CMC and (S)-3-CMC. Due to the potential for enantioselective differences in pharmacological and toxicological profiles, the ability to separate and quantify these enantiomers is of paramount importance in forensic science, pharmacology, and drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the enantiomeric resolution of chiral compounds, including synthetic cathinones like 3-CMC.
This document provides detailed application notes and experimental protocols for the successful chiral separation of 3-CMC enantiomers using HPLC with a polysaccharide-based chiral stationary phase (CSP).
Principle of Chiral Separation by HPLC
Chiral separation in HPLC is achieved by creating a chiral environment that allows for differential interaction with the two enantiomers of a racemic compound. This is most commonly accomplished by employing a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The varying stability of these complexes leads to different retention times on the chromatographic column, enabling their separation and quantification. The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving a successful and efficient enantioselective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including cathinone derivatives.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the chiral separation of 3-CMC enantiomers.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Racemic 3-CMC standard
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-CMC in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
A normal-phase chromatographic method is employed for the enantioseparation of 3-CMC.
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (97:3:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure
-
System Preparation:
-
Prepare the mobile phase by accurately mixing the solvents in the specified ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared 3-CMC sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (t R ), peak areas, and calculate the resolution (R s ) between the two enantiomeric peaks.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chiral separation of 3-CMC enantiomers under the specified chromatographic conditions.
| Parameter | Value |
| Retention Time (t R1 ) | ~ 8.5 min |
| Retention Time (t R2 ) | ~ 9.8 min |
| Resolution (R s ) | > 1.5 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions. The resolution value indicates a baseline separation of the two enantiomers.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of 3-CMC enantiomers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Analytical Methods for 3-CMC Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the sensitive detection of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical detection of 3-CMC?
A1: The main challenges in 3-CMC analysis are its inherent instability in biological matrices, the potential for co-elution with structural isomers, and matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2][3] 3-CMC is particularly unstable in biological samples like blood and urine, where it can degrade into dihydro-3-CMC.[2] Therefore, careful sample handling and storage are crucial.
Q2: Which analytical techniques are most suitable for sensitive 3-CMC detection?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed and effective techniques for the sensitive and selective detection of 3-CMC.[4][5] LC-MS/MS, in particular, often provides lower limits of detection and quantification, making it highly suitable for trace-level analysis in biological samples.[5]
Q3: Why is the detection of dihydro-3-CMC important?
A3: Dihydro-3-CMC is a major and highly stable degradation product of 3-CMC in biological samples.[2][6] Due to the instability of the parent compound, monitoring for dihydro-3-CMC serves as a reliable biomarker to confirm 3-CMC exposure, especially in cases where the parent drug may have degraded below the limit of detection.[2][7]
Q4: How can the stability of 3-CMC in biological samples be improved prior to analysis?
A4: To minimize the degradation of 3-CMC in biological samples, it is recommended to acidify the matrix and/or store the samples at low temperatures (e.g., -20°C or below) immediately after collection.[2][7] These conditions help to preserve the integrity of the 3-CMC molecule until analysis.
Q5: What are matrix effects, and how can they be mitigated in 3-CMC analysis?
A5: Matrix effects refer to the interference of co-eluting endogenous components from the sample (e.g., phospholipids, salts) with the ionization of 3-CMC, leading to either ion suppression or enhancement and thus affecting the accuracy of quantification.[1][8] Mitigation strategies include thorough sample preparation (e.g., solid-phase extraction), optimization of chromatographic conditions to separate 3-CMC from interfering compounds, and the use of a stable isotope-labeled internal standard.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 3-CMC.
Issue 1: Low or no recovery of 3-CMC.
-
Possible Cause: Degradation of 3-CMC in the biological matrix.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the sample preparation method. For solid-phase extraction (SPE), ensure the appropriate sorbent and elution solvents are used. For liquid-liquid extraction (LLE), adjust the pH and choice of organic solvent to maximize the recovery of 3-CMC.[4]
-
Issue 2: Poor chromatographic peak shape.
-
Possible Cause: Inappropriate mobile phase or column chemistry.
-
Solution: For LC-MS/MS, adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is suitable for the ionization of 3-CMC. For GC-MS, ensure proper derivatization if necessary and optimize the temperature program.
-
-
Possible Cause: Active sites on the column or in the GC inlet.
-
Solution: Use a deactivated column and inlet liner for GC-MS analysis. For LC-MS/MS, consider using a column with end-capping to minimize secondary interactions.
-
Issue 3: Inconsistent quantitative results.
-
Possible Cause: Unaddressed matrix effects.
-
Possible Cause: Instability of calibration standards.
-
Solution: Prepare fresh calibration standards regularly and store them under appropriate conditions (e.g., refrigerated or frozen in an appropriate solvent).
-
Issue 4: Inability to differentiate 3-CMC from its isomers (e.g., 4-CMC).
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution: Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient (for LC) or temperature program (for GC).
-
Quantitative Data Presentation
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 3-CMC and other synthetic cathinones using GC-MS and LC-MS/MS as reported in various studies.
Table 1: GC-MS Method Performance for Synthetic Cathinones
| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Extraction Method |
| Mephedrone, Methylone, etc. | Urine | 5 - 20 | 20 - 50 | Solid-Phase Extraction (SPE) |
| 16 Synthetic Cathinones | Urine | 0.005 - 0.01 (µg/mL) | 0.01 - 0.02 (µg/mL) | Magnetic Nanoparticle SPE |
| 4-CMC, NEP, etc. | Blood | 0.02 - 0.72 | 1 - 2.5 | Liquid-Liquid Extraction (LLE) |
Table 2: LC-MS/MS Method Performance for Synthetic Cathinones
| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Extraction Method |
| Various Cathinones | Urine | 0.005 - 0.035 | 0.050 - 0.200 | Not Specified |
| Various Cathinones | Oral Fluid | 0.010 - 0.035 (ng/g) | 0.075 - 0.100 (ng/g) | Not Specified |
Note: The values presented are indicative and may vary depending on the specific instrumentation, methodology, and laboratory conditions.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of 3-CMC in Urine
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Add 1 mL of acetate (B1210297) buffer (pH 4.5) and vortex. Centrifuge the sample at 4000 rpm for 10 minutes.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[4]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.[4] Dry the cartridge under a stream of nitrogen or vacuum for 5-10 minutes.[1]
-
Elution: Elute the analytes with 3 mL of an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[1]
Protocol 2: General Procedure for Liquid-Liquid Extraction (LLE) for GC-MS Analysis of 3-CMC in Whole Blood
-
Sample Preparation: To 200 µL of whole blood, add an appropriate internal standard.[9]
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., a mixture of organic solvents). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Derivatization (if required): For some GC-MS methods, derivatization (e.g., with pentafluoropropionic anhydride) may be necessary to improve the volatility and chromatographic properties of 3-CMC.[9]
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS injection.
Visualizations
Caption: Workflow for 3-CMC analysis in urine by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. [PDF] Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | Semantic Scholar [semanticscholar.org]
Technical Support Center: Extraction of 3-Chloromethcathinone (3-CMC) from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-Chloromethcathinone (3-CMC) from complex biological matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of 3-CMC.
Question: Why am I observing low or no recovery of 3-CMC in my samples?
Answer: Low recovery of 3-CMC is a frequent challenge, primarily due to its inherent instability. Several factors can contribute to this issue:
-
pH-Dependent Degradation: 3-CMC is susceptible to degradation in neutral or alkaline conditions. It is significantly more stable in acidic environments. Maintaining an acidic pH during sample storage and extraction is crucial to prevent loss of the analyte.[1]
-
Temperature Instability: Elevated temperatures can accelerate the degradation of 3-CMC. Samples should be stored at or below -20°C to minimize degradation.[1]
-
Suboptimal Extraction Parameters: The choice of extraction solvent, pH, and methodology (LLE vs. SPE) significantly impacts recovery. The extraction solvent and pH must be optimized to ensure efficient partitioning of 3-CMC from the matrix.
Troubleshooting Workflow for Low 3-CMC Recovery
Caption: Troubleshooting workflow for low 3-CMC recovery.
Question: My analytical results are not reproducible. What could be the cause?
Answer: Lack of reproducibility in 3-CMC analysis can stem from several sources:
-
Inconsistent Sample Handling: Variations in storage time, temperature, and pH between samples can lead to differing rates of degradation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 3-CMC in the mass spectrometer, leading to inconsistent quantification.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can contribute to variability in results.
-
Isomeric Interference: 3-CMC has two positional isomers, 2-CMC and 4-CMC, which may have similar retention times and mass spectra, potentially leading to inaccurate quantification if not properly resolved.
Question: I am having difficulty distinguishing 3-CMC from its isomers (2-CMC and 4-CMC). How can I improve selectivity?
Answer: Differentiating between chloromethcathinone isomers is a common analytical challenge. The following strategies can improve selectivity:
-
Chromatographic Optimization: Fine-tuning the liquid chromatography method, including the choice of column, mobile phase composition, and gradient, can improve the separation of the isomers.
-
Derivatization: Chemical derivatization of the analytes can alter their chromatographic properties, potentially leading to better separation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which may aid in distinguishing between isomers, although they have the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): While the MS/MS spectra of the isomers can be very similar, careful optimization of fragmentation conditions and monitoring of unique product ions may allow for their differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in extracting 3-CMC from biological samples?
A1: The primary challenge is the instability of 3-CMC, especially in the neutral to alkaline pH of many biological matrices. This can lead to significant degradation of the parent compound and underestimation of its concentration. Therefore, proper sample handling, including acidification and low-temperature storage, is critical.
Q2: Is it necessary to monitor for 3-CMC metabolites?
A2: Yes, it is highly recommended. Due to the instability of 3-CMC, its major metabolite, dihydro-3-CMC, is often a more reliable and stable biomarker for confirming consumption. In many cases, analysis of the parent compound alone can yield false-negative results.
Q3: Which extraction technique is better for 3-CMC: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE can be used for 3-CMC extraction, and the choice depends on factors like matrix complexity, required sample cleanup, and throughput.
-
LLE is a simpler and often less expensive technique but may be less efficient at removing matrix interferences.
-
SPE generally provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity. Mixed-mode cation exchange SPE is often effective for cathinones.
Decision Tree for Selecting an Extraction Method
Caption: Decision tree for selecting a 3-CMC extraction method.
Q4: What are the typical quantitative parameters I can expect for 3-CMC analysis?
A4: The following tables summarize typical quantitative data for the analysis of cathinones, including 3-CMC, in various biological matrices. Note that specific values can vary depending on the exact methodology and instrumentation used.
Data Presentation
Table 1: Quantitative Data for 3-CMC Extraction from Blood
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS (DBS) | 0.5 ng/mL | [2] |
| Limit of Quantification (LOQ) | LC-MS/MS (DBS) | 1 ng/mL | [2] |
| Recovery | LC-MS/MS (DBS) | ~30% | [2] |
| Concentration Range | Postmortem Blood | 10 - 2,800 ng/mL |
Table 2: Quantitative Data for Cathinone Extraction from Urine (General)
| Parameter | Method | Value | Reference |
| Recovery | Mixed-Mode SPE | 91.5 - 98.1% | [3] |
| LOQ | Mixed-Mode SPE | 5 - 50 ng/mL | [3] |
| LOD | Magnetic Dispersive SPE | 0.005 - 0.01 µg/mL | [4] |
| LOQ | Magnetic Dispersive SPE | 0.01 - 0.02 µg/mL | [4] |
Table 3: Quantitative Data for Cathinone Extraction from Hair (General)
| Parameter | Method | Value | Reference |
| Recovery | UPLC-MS/MS | 70.9 - 100.7% | [5] |
| LOQ | LC-MS/MS | 1 - 5 pg/mg | [6] |
Experimental Protocols
The following are general experimental protocols for the extraction of 3-CMC from various matrices. These should be optimized and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-CMC from Whole Blood
-
Sample Preparation:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer to adjust the pH to approximately 9-10 (e.g., carbonate buffer).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 3-CMC from Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of an acidic buffer (e.g., 2% formic acid) to acidify the sample.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning (Mixed-Mode Cation Exchange):
-
Condition the SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
-
Wash the cartridge with 2 mL of methanol to remove remaining interferences.
-
-
Elution:
-
Elute the 3-CMC with 2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
General Workflow for SPE of 3-CMC from Urine
Caption: General workflow for SPE of 3-CMC from urine.
Protocol 3: Extraction of 3-CMC from Hair
-
Decontamination:
-
Wash approximately 20 mg of hair with dichloromethane (B109758) and then methanol to remove external contamination.
-
Allow the hair to dry completely.
-
-
Pulverization:
-
Pulverize the decontaminated hair using a ball mill or similar device.
-
-
Extraction:
-
To the pulverized hair, add an appropriate internal standard and 1 mL of an acidic solution (e.g., 0.1 M HCl).
-
Incubate in an ultrasonic bath for 1-2 hours at 50°C.
-
Centrifuge and collect the supernatant.
-
-
Clean-up (SPE - optional but recommended):
-
Perform a solid-phase extraction clean-up of the supernatant, similar to the protocol for urine.
-
-
Evaporation and Reconstitution:
-
Evaporate the extract or eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of 3-Chloromethcathinone in Solution for Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Chloromethcathinone (3-CMC) in various solutions for analytical purposes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and sample handling.
Frequently Asked Questions (FAQs)
Q1: My 3-CMC concentrations are decreasing in my biological samples. What is the likely cause?
A1: this compound is known to be unstable in biological matrices such as blood and urine.[1][2][3] This degradation is primarily influenced by storage temperature and the pH of the sample.[4][5][6][7] At room temperature and neutral or alkaline pH, 3-CMC can degrade rapidly. For instance, in urine with a pH of approximately 6, 3-CMC may become undetectable after two months of storage. Significant decomposition can also occur within 24 hours in samples stored at 4°C.
Q2: What are the optimal storage conditions to minimize the degradation of 3-CMC in solution?
A2: To ensure the stability of 3-CMC in solution, it is crucial to control both temperature and pH. The following conditions are recommended:
-
Temperature: Store samples at low temperatures. Freezing at -20°C or lower is highly effective in preserving 3-CMC.[4][5][7]
-
pH: Acidification of the sample to a pH range of 2.5 to 3.5 significantly enhances the stability of cathinone (B1664624) derivatives.[1]
Q3: Are there any known degradation products of 3-CMC that I should be aware of?
A3: Yes, a major degradation product of 3-CMC is its reduced metabolite, dihydro-3-CMC.[1][3] This compound is significantly more stable than the parent 3-CMC under various storage conditions. Therefore, monitoring for dihydro-3-CMC can serve as a reliable biomarker for 3-CMC intake, even when the parent compound has degraded below the limit of detection.[1][3]
Q4: Can I use the same storage conditions for 3-CMC in different types of solutions (e.g., organic solvents vs. biological matrices)?
A4: While low temperatures are generally beneficial for storing 3-CMC in any solvent, the need for pH adjustment is most critical in aqueous and biological matrices. In organic solvents like methanol (B129727) or acetonitrile, degradation can still occur, especially at room temperature. Therefore, for long-term storage of analytical standards in organic solvents, freezing is recommended.
Q5: What analytical techniques are most suitable for the analysis of 3-CMC and its degradation products?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the most common and reliable techniques for the identification and quantification of 3-CMC and its metabolites.[8] These methods offer the necessary sensitivity and selectivity to distinguish 3-CMC from its isomers and to detect its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detection of 3-CMC in stored samples | Degradation due to improper storage conditions (high temperature, neutral/alkaline pH). | Immediately freeze all incoming samples at -20°C or below. For biological samples, acidify to pH 2.5-3.5 prior to freezing. Analyze for the more stable dihydro-3-CMC metabolite as an indicator of original 3-CMC presence. |
| Inconsistent results between replicate analyses | Ongoing degradation of 3-CMC in samples during sample preparation or analysis. | Minimize the time samples are at room temperature. Prepare samples in a cooled environment (e.g., on ice) and analyze them promptly. Ensure the autosampler is temperature-controlled if possible. |
| Peak tailing or poor chromatography | Interaction of the analyte with the analytical column or system. | For GC-MS analysis, derivatization of 3-CMC can improve its chromatographic behavior. For LC-MS, ensure the mobile phase is compatible and consider using a column designed for basic compounds. |
| Difficulty distinguishing 3-CMC from its isomers (e.g., 4-CMC) | Co-elution of isomers and similar mass spectra. | Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve adjusting the temperature gradient (for GC) or the mobile phase composition and gradient (for LC). |
Quantitative Data on Cathinone Stability
The stability of 3-CMC is often inferred from its close structural analog, 4-chloromethcathinone (4-CMC). The following tables summarize the available quantitative data on the stability of 4-CMC, which can be used as a proxy to guide the handling of 3-CMC samples.
Table 1: Half-life of 4-Chloromethcathinone (4-CMC) in Biological Matrices
| Matrix | Storage Temperature | pH | Estimated Half-life |
| Blood | 5°C | ~7.4 | ~1 day |
| Blood | Room Temperature (24°C) | ~7.4 | <1 day |
| Blood | -26°C | ~7.4 | 32 days |
| Urine | 5°C | 5 | ~2.5 months |
Data extrapolated from studies on 4-CMC, a close structural analog of 3-CMC.[5]
Table 2: Estimated Time for Complete Degradation of 4-CMC in Biological Samples
| Matrix | Storage Temperature | Estimated Time for Complete Degradation |
| Blood | Room Temperature (22°C) | 22 days |
| Blood | 5°C | ~4 months |
| Blood | -26°C | 11.6 months |
| Urine | Room Temperature (24°C) | 24 days |
| Urine | 5°C | 4.4 months |
| Urine | -26°C | >3 years |
Data extrapolated from studies on 4-CMC, a close structural analog of 3-CMC.[1]
Experimental Protocols
Protocol 1: Stability Testing of 3-CMC in Urine
This protocol is adapted from a study on the stability of multiple synthetic cathinones in urine and can be applied to 3-CMC.
1. Sample Preparation:
- Collect drug-free human urine.
- For acidic stability testing, adjust the pH of a bulk urine pool to 4.0 using concentrated hydrochloric acid.
- For neutral/alkaline stability testing, a separate bulk urine pool can be used at its natural pH or adjusted to a higher pH if desired.
- Fortify the urine pools with a stock solution of 3-CMC to achieve the desired final concentrations (e.g., 10 ng/mL and 100 ng/mL).
- Aliquot the fortified urine into appropriate storage containers (e.g., polypropylene (B1209903) tubes).
2. Storage Conditions:
- Store aliquots at different temperatures to be evaluated:
- Frozen: -20°C
- Refrigerated: 4°C
- Room Temperature: 20°C
- Elevated Temperature: 32°C
3. Sampling and Analysis:
- Analyze a set of aliquots immediately after fortification to establish the baseline concentration (T=0).
- At predetermined time points (e.g., 6 hours, 12 hours, 24 hours, 3 days, 7 days, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition.
- Allow frozen samples to thaw at room temperature before analysis.
- Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the percentage of the initial 3-CMC concentration remaining at each time point.
Protocol 2: Acidification of Biological Samples for Storage
1. Materials:
- Concentrated Hydrochloric Acid (HCl)
- pH meter or pH strips
- Vortex mixer
- Appropriate personal protective equipment (gloves, safety glasses)
2. Procedure for Urine:
- Measure the initial pH of the urine sample.
- While vortexing, add concentrated HCl dropwise to the urine sample.
- Monitor the pH of the sample periodically.
- Continue adding HCl until the pH reaches the target range of 2.5-3.5.
- Cap the sample tube securely and vortex thoroughly.
- Label the sample as "acidified" and store it at -20°C or below.
3. Procedure for Blood:
- Note: Acidification of blood can cause protein precipitation. This procedure should be performed immediately before freezing to minimize this effect.
- Thaw whole blood samples if previously frozen.
- While gently mixing, add a small volume of a dilute acid solution (e.g., 1M HCl) dropwise.
- Monitor the pH carefully to avoid excessive protein precipitation.
- Aim for a final pH that is acidic but as close to physiological as possible while still providing a stabilizing effect (e.g., pH 4-5).
- Immediately after acidification, freeze the sample at -20°C or below.
Visualizations
Caption: A troubleshooting workflow for addressing instability issues with 3-CMC analysis.
Caption: The primary degradation pathway of 3-CMC to its more stable dihydro metabolite.
References
- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. cdn.who.int [cdn.who.int]
- 4. ojp.gov [ojp.gov]
- 5. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning | Semantic Scholar [semanticscholar.org]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Chloromethcathinone (3-CMC) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of 3-CMC?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 3-CMC, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of 3-CMC, matrix effects can lead to erroneous quantification of the analyte in biological samples.
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects are endogenous components of the biological matrix that co-elute with 3-CMC. Common interfering substances include phospholipids (B1166683), salts, and proteins.[1] The complexity and variability of the urine matrix, for instance, can significantly affect electrospray ionization.[2]
Q3: How can I assess the presence and magnitude of matrix effects in my 3-CMC assay?
A3: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak response of 3-CMC in a solution spiked into an extracted blank matrix to the response of 3-CMC in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: What are the general strategies to minimize or eliminate matrix effects for 3-CMC analysis?
A4: There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation (PPT) are commonly used.[3]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate 3-CMC from co-eluting matrix components can significantly reduce interference.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-CMC (e.g., 3-CMC-d3) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q5: Which ionization technique is generally less susceptible to matrix effects for cathinone (B1664624) analysis?
A5: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be affected by matrix components, ESI is generally more susceptible to matrix effects.[3] If applicable to 3-CMC, testing with an APCI source may reduce matrix-related issues.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for 3-CMC | Matrix components interfering with chromatography. | - Optimize the LC gradient to improve separation.- Employ a more rigorous sample cleanup method (e.g., SPE). |
| High Variability in 3-CMC Quantification | Inconsistent matrix effects between samples. | - Use a stable isotope-labeled internal standard (SIL-IS) for 3-CMC.- Evaluate different lots of the biological matrix during method validation. |
| Significant Ion Suppression | Co-eluting phospholipids or other matrix components. | - Modify the sample preparation to specifically remove phospholipids (e.g., using a Phree phospholipid removal plate).- Adjust the chromatographic method to separate the 3-CMC peak from the suppression zone. |
| Inconsistent Recovery | Suboptimal sample preparation procedure. | - Re-evaluate and optimize the extraction parameters (e.g., solvent choice for LLE, sorbent and wash/elution conditions for SPE).- Ensure complete and consistent evaporation and reconstitution steps. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for synthetic cathinones, including available data for 3-CMC, from various studies. This data can help in selecting an appropriate sample preparation method.
Table 1: Matrix Effect and Recovery of 3-CMC in Dried Blood Spots (DBS)
| Analyte | Matrix Effect (%) | Recovery (%) | Method |
| 3-CMC | -14 to +7 | 30 | DBS |
Data adapted from F. Vito et al. (2024). The study concluded that the matrix effect for 3-CMC in DBS was negligible.
Table 2: Comparison of Sample Preparation Methods for Drugs of Abuse in Urine (Data for a representative cathinone, Mephedrone, is shown)
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Supported Liquid Extraction (SLE) | Mephedrone | 95 | -25 |
| Solid-Phase Extraction (SPE) - Reversed Phase | Mephedrone | 88 | -30 |
| Solid-Phase Extraction (SPE) - Mixed Mode | Mephedrone | 92 | -15 |
This table provides a general comparison of common extraction techniques for a related synthetic cathinone and suggests that SPE, particularly mixed-mode, can be effective in reducing matrix effects.[4]
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis. These should be considered as starting points and may require optimization for specific laboratory instrumentation and sample types.
Protocol 1: Liquid-Liquid Extraction (LLE) for 3-CMC from Oral Fluid
This protocol is adapted from methods for other synthetic cathinones and is a good starting point for oral fluid analysis.
-
Sample Pre-treatment: To 500 µL of oral fluid, add a known amount of a suitable internal standard (e.g., 3-CMC-d3). Add 500 µL of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) and vortex.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., n-butyl chloride:ethyl acetate, 9:1 v/v). Vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for 3-CMC from Urine
This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like cathinones.
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Acidify the sample with 200 µL of 4% phosphoric acid.
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elution: Elute 3-CMC with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of synthetic cathinones and can be adapted for 3-CMC.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for 3-CMC and its internal standard need to be determined by direct infusion. For 3-CMC (m/z ~198.06), potential transitions could be monitored and optimized.
-
Collision Energy: Optimized for each transition.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
Technical Support Center: Method Refinement for Baseline Separation of 3-CMC and 4-CMC Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC) positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation of 3-CMC and 4-CMC isomers?
A1: 3-CMC and 4-CMC are positional isomers, meaning they have the same chemical formula (C₁₀H₁₂ClNO) and molecular weight (197.7 g/mol ) but differ in the position of the chlorine atom on the phenyl ring.[1][2] This structural similarity results in very close physicochemical properties, such as polarity and boiling point, making their separation by standard chromatographic techniques difficult.[3][4] Effective separation requires methods with high selectivity to exploit the subtle differences in their molecular structure.[5]
Q2: What are the primary analytical techniques for separating 3-CMC and 4-CMC?
A2: The most common and effective techniques for the separation of 3-CMC and 4-CMC isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[6][7][8] HPLC, particularly with chiral stationary phases, has been shown to be effective for both chiral and positional isomer separation.[9][10] GC-MS can also resolve these isomers, sometimes requiring derivatization to enhance volatility and separation.[2][8] Capillary electrophoresis with cyclodextrin (B1172386) derivatives as chiral selectors is another powerful technique for resolving cathinone (B1664624) isomers.[11]
Q3: Can mass spectrometry (MS) alone differentiate between 3-CMC and 4-CMC?
A3: No, conventional mass spectrometry alone is generally insufficient to distinguish between 3-CMC and 4-CMC. Because they are isomers, they have identical molecular weights and often produce very similar mass spectra under standard electron ionization (EI) conditions.[2][8] Therefore, a chromatographic or electrophoretic separation step is crucial prior to MS detection for unambiguous identification and quantification.
Q4: Are there specific HPLC columns recommended for 3-CMC and 4-CMC separation?
A4: Yes, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly recommended and have demonstrated success in separating cathinone enantiomers and positional isomers.[12][13] Phenyl-based columns can also offer alternative selectivity for aromatic compounds like 3-CMC and 4-CMC.[14][15] The choice of column will depend on the specific method parameters, particularly the mobile phase composition.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and refinement for the baseline separation of 3-CMC and 4-CMC.
Issue 1: Poor or No Resolution Between 3-CMC and 4-CMC Peaks
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | For Reversed-Phase HPLC: • Increase Polarity: If peaks are eluting too quickly, increase the proportion of the aqueous component (e.g., water or buffer) in the mobile phase to increase retention and improve separation.[3] • Optimize Organic Modifier: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol). Sometimes a switch from one organic solvent to another can significantly alter selectivity. • Adjust pH: The pH of the mobile phase can affect the ionization state of the analytes, thereby influencing their retention and selectivity. Experiment with a pH range around the pKa of the compounds.[16] • Add Modifiers: Consider adding ion-pairing reagents or other additives to the mobile phase to enhance resolution. |
| Unsuitable Stationary Phase | • Switch Column Chemistry: If optimizing the mobile phase is ineffective, the column may not have the required selectivity. Consider switching to a different stationary phase. For these isomers, a phenyl-based column or a chiral stationary phase may provide the necessary selectivity.[5][14] |
| Suboptimal Temperature | • Vary Column Temperature: Temperature can influence mobile phase viscosity and analyte interaction with the stationary phase. A systematic evaluation of different column temperatures can sometimes improve resolution. |
| Inadequate Method Conditions in GC | • Optimize Temperature Program: Adjust the initial temperature, ramp rate, and final temperature of the oven program to improve separation. A slower ramp rate can often enhance the resolution of closely eluting peaks.[17] • Change Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can improve column efficiency. |
Issue 2: Peak Tailing or Asymmetric Peak Shapes
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | • Acidify Mobile Phase (HPLC): Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can protonate residual silanol (B1196071) groups on silica-based columns, reducing peak tailing for basic compounds like cathinones.[18] • Use a Competing Base (HPLC): Adding a small concentration of a competing base, such as triethylamine, to the mobile phase can also block active silanol sites.[18] |
| Column Overload | • Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.[18] • Decrease Injection Volume: Reduce the volume of the sample injected onto the column. |
| Column Contamination or Degradation | • Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.[18] • Replace the Column: If flushing does not restore performance, the column may be permanently damaged and require replacement. |
| Sample Solvent Effects | • Match Sample Solvent to Mobile Phase: The sample solvent should ideally be the same as or weaker than the initial mobile phase to prevent peak distortion.[19] |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Mobile Phase Preparation Inconsistency | • Ensure Accurate Preparation: Prepare fresh mobile phase for each analysis set, ensuring accurate measurement of all components. If a buffer is used, verify the pH after preparation.[19] |
| Fluctuations in Temperature | • Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent temperature throughout the analysis.[19] |
| System Leaks | • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times. |
| Insufficient Column Equilibration | • Allow for Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phase composition.[16] |
Data Presentation
Table 1: Example HPLC Method Parameters for Cathinone Isomer Separation
| Parameter | Condition | Reference |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Trefoil® CEL1, 2.5 µm, 150 x 3 mm) | [6] |
| Mobile Phase | n-hexane/n-butanol/DEA (100:0.3:0.2) | [6] |
| Flow Rate | 2.0 mL/min | [6] |
| Temperature | Ambient | [6] |
| Detection | UV at 230 nm | [6] |
| Injection Volume | 1 µL | [6] |
Note: This is an example method and may require optimization for your specific instrumentation and samples.
Table 2: Example Capillary Electrophoresis Parameters for Cathinone Isomer Separation
| Parameter | Condition | Reference |
| Selector | 10 mM acetyl-β-cyclodextrin | [11] |
| Buffer | 10 mM sodium phosphate, pH 2.5 | [11] |
| Voltage | 29 kV | [11] |
| Temperature | 25°C | [11] |
| Injection | 10 mbar for 5 s | [11] |
Experimental Protocols
Protocol 1: General HPLC Method Development for 3-CMC and 4-CMC Separation
-
Column Selection: Begin with a C18 column as a general-purpose starting point. If resolution is insufficient, switch to a phenyl-hexyl or a polysaccharide-based chiral stationary phase column, which may offer better selectivity for these positional isomers.[5][14]
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Start with a gradient elution to determine the approximate solvent strength required to elute the compounds.
-
Based on the gradient run, develop an isocratic method by adjusting the mobile phase composition to achieve a k' (retention factor) between 2 and 10.
-
-
Optimization of Mobile Phase:
-
Fine-tune the organic modifier percentage in small increments (e.g., 1-2%) to maximize the resolution between the 3-CMC and 4-CMC peaks.
-
If co-elution persists, try switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) as this can alter selectivity.
-
-
Temperature and Flow Rate Adjustment:
-
Evaluate the effect of column temperature on the separation. Test temperatures in the range of 25-40°C.
-
Optimize the flow rate to ensure good peak shape and resolution without excessive run times.
-
-
Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness.
Mandatory Visualization
References
- 1. cfsre.org [cfsre.org]
- 2. pure.uva.nl [pure.uva.nl]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.who.int [cdn.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - ProQuest [proquest.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 17. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. halocolumns.com [halocolumns.com]
Enhancing the resolution of 3-Chloromethcathinone peaks in gas chromatography
Technical Support Center: Gas Chromatography of Phenylpropanolamines
Welcome to the technical support center for the chromatographic analysis of 3-Chloromethcathinone (3-CMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for 3-CMC and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the GC-MS analysis of 3-CMC?
A1: Derivatization is a crucial step for several reasons. Many synthetic cathinones, including 3-CMC, can exhibit poor chromatographic behavior in their native form. Derivatization helps to:
-
Improve Thermal Stability: It can prevent the thermal degradation of the analyte in the hot GC inlet.[1]
-
Enhance Volatility: This allows the compound to be more readily analyzed by GC.[2]
-
Improve Peak Shape: Derivatization can reduce peak tailing by masking polar functional groups that might interact with active sites in the GC system.[1][3]
-
Increase Sensitivity: It can lead to better detection limits.[1]
-
Aid in Isomer Differentiation: Derivatization can help in the separation and identification of positional isomers (e.g., 2-CMC, 3-CMC, and 4-CMC) that may have very similar retention times and mass spectra in their underivatized form.[4]
Q2: Which derivatizing agents are most effective for 3-CMC and other synthetic cathinones?
A2: Acylating agents are commonly used for derivatizing synthetic cathinones. Studies have shown that reagents like pentafluoropropionic anhydride (B1165640) (PFPA), trifluoroacetic anhydride (TFA), and heptafluorobutyric anhydride (HFBA) are effective.[5] HFBA, in particular, is known to produce multiple fragmentation patterns which can be beneficial for mass spectral identification.[1][5] For certain isomers, trimethylsilylation may be necessary to achieve complete separation.[6]
Q3: What type of GC column is recommended for analyzing 3-CMC?
A3: A low-polarity, mid-polarity, or even a specialized column can be used depending on the specific requirements of the analysis.
-
Low-Polarity Columns: A common choice for general-purpose analysis of semi-volatile compounds is a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).[7][8] These columns are robust and offer good resolution for a wide range of analytes.
-
Inert Columns: For derivatized amphetamine-like substances, a highly inert column, such as an Rxi-5Sil MS, is recommended to minimize peak tailing and bleed, which can be caused by harsh derivatization reagents.[9]
-
Chiral Columns: If the separation of enantiomers is required, a specific chiral stationary phase is necessary.[4]
Q4: How can I differentiate 3-CMC from its positional isomers, 2-CMC and 4-CMC?
A4: While generic GC-MS methods may not be sufficient to distinguish between these isomers due to similar retention times and identical mass spectra, specialized methods can be employed.[4] Derivatization is a key strategy, as it can alter the chromatographic behavior of the isomers, allowing for their separation.[4] Additionally, using a specific stationary phase, potentially a chiral one, can aid in the discrimination of these cathinone (B1664624) isomers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of 3-CMC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.2. Incorrect reaction temperature or time.3. Insufficient amount of derivatizing agent.4. Degradation of the derivatizing agent. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert gas.[1]2. Optimize the incubation time and temperature for 3-CMC and the chosen derivatizing agent.[1]3. Use a molar excess of the derivatizing agent.[1]4. Use fresh, high-quality derivatizing agents.[1] |
| Poor Peak Shape (e.g., Tailing) | 1. Incomplete derivatization, leaving polar functional groups exposed.2. Active sites in the GC inlet liner or column.3. Column overload.4. Incompatible solvent. | 1. Re-optimize the derivatization procedure to ensure a complete reaction.[1]2. Use a deactivated inlet liner and condition the GC column as per the manufacturer's instructions.[1][10]3. Dilute the sample or increase the split ratio.4. Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient derivatization.2. Leaks in the system.3. Suboptimal injection parameters.4. Contaminated detector. | 1. Optimize the derivatization reaction conditions.[1]2. Perform a leak check of the injector and column connections.[11]3. Adjust the injection temperature and consider using a splitless injection for trace analysis.[12]4. Clean or service the detector according to the manufacturer's guidelines. |
| Co-elution with Isomers or Other Compounds | 1. Inadequate chromatographic separation.2. Unsuitable temperature program.3. Incorrect column choice. | 1. Derivatize the sample to improve the separation of isomers.[4]2. Optimize the oven temperature program, perhaps by using a slower ramp rate.[13]3. Select a column with a different selectivity or a longer column for better resolution.[14] |
| Retention Time Variability | 1. Leaks in the carrier gas line.2. Inconsistent oven temperature.3. Changes in carrier gas flow rate. | 1. Check for leaks at the injector, detector, and column fittings.[11]2. Ensure the GC oven is properly calibrated and maintaining a stable temperature.[11]3. Verify the carrier gas flow rate with a flow meter.[11] |
Experimental Protocols
Below are example methodologies for the GC-MS analysis of 3-CMC and related compounds. These should be adapted and validated for specific laboratory instrumentation and requirements.
Method 1: Analysis of Underivatized 3-CMC
This method is based on a general procedure for synthetic cathinones.
| Parameter | Condition |
| Sample Preparation | Dilute analyte to approximately 2 mg/mL in Chloroform (base extracted).[7] |
| GC System | Agilent Gas Chromatograph with Mass Spectrometric Detector.[7] |
| Column | HP-5MS (or equivalent), 30m x 0.25mm ID, 0.25µm film thickness.[7] |
| Carrier Gas | Helium at 1.5 mL/min.[7] |
| Injection | 1 µL in split mode with a split ratio of 25:1.[7] |
| Injector Temperature | 280°C.[7] |
| Oven Program | Initial temperature of 60°C, ramp to 310°C at 25°C/min, hold for 9.0 min.[7] |
| MSD Transfer Line | 280°C.[7] |
| MS Source | 230°C.[7] |
| Acquisition Mode | Scan.[7] |
Method 2: Analysis of Derivatized Amphetamine-Type Substances
This method is suitable for derivatized synthetic cathinones.
| Parameter | Condition |
| Derivatization | Use a suitable agent such as Heptafluorobutyric Anhydride (HFBA).[13] |
| GC System | Trace GC with Polaris Q mass-selective detector.[13] |
| Column | Thermo Scientific TG-5MS, 15m x 0.25mm ID, 0.25µm film thickness.[13] |
| Carrier Gas | Helium at 1.5 mL/min.[13] |
| Injection | 1 µL in splitless mode.[13] |
| Injector Temperature | 280°C.[13] |
| Oven Program | Initial temperature of 70°C for 1 min, ramp to 260°C at 15°C/min, hold for 10 min.[13] |
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in GC analysis.
Caption: A simplified workflow for the derivatization of 3-CMC prior to GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. sielc.com [sielc.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. The Role of GC-EI-MS and Derivatization in the Detection of New Psychoactive Substances Exemplified by 49 Synthetic Cathinones | Semantic Scholar [semanticscholar.org]
- 7. swgdrug.org [swgdrug.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
Minimizing ion suppression in the electrospray ionization of 3-Chloromethcathinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization (ESI) of 3-Chloromethcathinone (3-CMC) for liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of 3-CMC?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as 3-CMC, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683), metabolites).[1][2] In electrospray ionization (ESI), a finite amount of charge is available on the surface of droplets.[3] When matrix components compete with the analyte for this charge, the analyte's ionization is inhibited, leading to a decreased signal intensity.[1][3] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility in the analytical method.[2][4]
Q2: How can I determine if ion suppression is affecting my 3-CMC analysis?
A2: The most common method to identify regions of ion suppression is the post-column infusion experiment.[4][5] This technique involves infusing a constant flow of a 3-CMC standard solution into the LC eluent stream after the analytical column but before the ESI source.[4] A blank matrix sample is then injected. Any dip in the constant baseline signal of the 3-CMC standard indicates a retention time where matrix components are eluting and causing ion suppression.[5]
Q3: What are the primary causes of ion suppression in ESI?
A3: The primary causes of ion suppression include:
-
Competition for Charge: Co-eluting compounds with higher proton affinity or concentration can compete more effectively for the limited charge in the ESI droplet, reducing the ionization of 3-CMC.[3][6]
-
Changes in Droplet Properties: Non-volatile matrix components, such as salts and buffers (e.g., phosphates, TRIS), can alter the surface tension and viscosity of the ESI droplets.[3][6] This change hinders solvent evaporation and the release of gas-phase analyte ions.[3]
-
Analyte Co-precipitation: High concentrations of non-volatile materials can cause the analyte to co-precipitate within the evaporating droplet, preventing its efficient ionization.[2]
-
Phospholipids: In biological samples like plasma, phospholipids are a major cause of ion suppression and can also build up on the LC column, affecting chromatography.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-CMC that may be related to ion suppression.
Problem: Low analyte signal or poor sensitivity for 3-CMC.
| Potential Cause | Suggested Solution |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of 3-CMC. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[1][2][4] Cation exchange SPE is often effective for basic compounds like cathinones.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the 3-CMC peak from the ion-suppressing region of the chromatogram.[2][7] 3. Dilute the Sample: If the 3-CMC concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[2][8] |
Problem: Poor reproducibility of results (high %RSD).
| Potential Cause | Suggested Solution |
| Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated 3-CMC, co-elutes with the analyte and experiences the same degree of ion suppression.[4][9] This allows for accurate correction and significantly improves reproducibility.[9] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma, urine) to compensate for consistent matrix effects.[1] |
Problem: Peak shape distortion (e.g., tailing, fronting).
| Potential Cause | Suggested Solution |
| Matrix Overload or Interference: High concentrations of matrix components are affecting the chromatography and the ionization process. | 1. Optimize Sample Preparation: As with low sensitivity, a more effective sample clean-up will reduce the overall matrix load on the column and in the ESI source.[4] 2. Check for Phospholipid Contamination: Phospholipids are a known cause of ion suppression and can accumulate on the LC column, degrading peak shape.[4] Implement a phospholipid removal strategy during sample preparation.[4] |
Problem: Sudden drop in signal during an analytical run or batch.
| Potential Cause | Suggested Solution |
| Instrument Contamination: Buildup of non-volatile matrix components in the ESI source or on the mass spectrometer's ion optics. | 1. Clean the ESI Source: Follow the instrument manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone).[4] 2. Use a Divert Valve: Program a divert valve to direct the initial, unretained portion of the LC eluent, which often contains high concentrations of salts and polar interferences, to waste instead of the mass spectrometer.[4][5] |
Quantitative Data on Ion Suppression Reduction
The following table summarizes the matrix effects observed for various synthetic cathinones in urine after implementing a robust sample preparation method, demonstrating the effectiveness of proper cleanup. The matrix effect is a quantitative measure of ion suppression or enhancement. A value of 0% indicates no effect, a negative value indicates suppression, and a positive value indicates enhancement.
| Compound | Matrix Effect (%) after SPE Cleanup |
| Mephedrone | -15.2 |
| Methedrone | -11.8 |
| 4-MEC | -18.5 |
| MDPV | -9.5 |
| Methylone | -13.4 |
| (Data adapted from studies on synthetic cathinones in urine, illustrating typical outcomes after solid-phase extraction.) |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol describes how to identify chromatographic regions where ion suppression occurs.
-
Prepare a 3-CMC Infusion Solution: Prepare a solution of 3-CMC standard in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.[4]
-
Equilibrate the System: Start the LC flow and the infusion. Monitor the 3-CMC signal until a stable baseline is achieved.
-
Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., a urine or plasma sample known to not contain 3-CMC, but processed through the same extraction procedure as the test samples).
-
Analyze the Chromatogram: Monitor the infused 3-CMC signal. A drop or suppression in the baseline indicates a region where matrix components are eluting and causing ion suppression. This retention time window should be avoided for the analyte elution if possible.
Protocol 2: Solid-Phase Extraction (SPE) for 3-CMC from Urine
This protocol is a general guideline for the extraction of 3-CMC from urine samples using cation exchange SPE.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard (e.g., deuterated 3-CMC) and 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0). Vortex to mix.
-
SPE Column Conditioning: Condition a cation exchange SPE cartridge (e.g., a polymeric mixed-mode strong cation exchange) sequentially with methanol and then the phosphate buffer.[4][5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.[4]
-
Washing: Wash the cartridge first with the phosphate buffer to remove salts and polar interferences, followed by a mild organic solvent (e.g., methanol) to remove neutral and acidic interferences.[4]
-
Elution: Elute the 3-CMC from the cartridge using a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[4]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression issues.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Post-column infusion experimental setup diagram.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Maintaining the Integrity of 3-Chloromethcathinone (3-CMC) Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for maintaining the integrity of 3-Chloromethcathinone (3-CMC) reference materials. Adherence to these best practices is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-CMC) and why is its stability a concern?
A1: this compound (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class.[1] Like many cathinone derivatives, 3-CMC is known to be unstable, particularly in solution and in biological matrices.[2][3][4] Degradation of the reference material can lead to inaccurate quantification, misidentification of the substance, and unreliable experimental outcomes. Factors such as temperature, pH, and light can significantly impact its stability.
Q2: How should solid 3-CMC reference materials be stored to ensure long-term integrity?
A2: Solid 3-CMC reference materials, typically available as a hydrochloride salt, are more stable than the free base.[1] For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light and moisture, at a temperature of -20°C.[5] Some suppliers may recommend freezing for optimal preservation. Always consult the Certificate of Analysis (CoA) for specific storage instructions.
Q3: What are the best practices for handling 3-CMC reference materials in the laboratory?
A3: Due to its potential hygroscopicity and sensitivity to degradation, it is crucial to handle 3-CMC with care. When preparing solutions, it is advisable to work quickly in a controlled environment with low humidity.[6] Use calibrated equipment for all measurements. For quantitative work, gravimetric preparation of solutions is recommended. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in tightly sealed, light-resistant containers at low temperatures (e.g., -20°C) and for the shortest possible duration.
Q4: What are the common impurities that can be found in 3-CMC reference materials?
A4: Impurities in 3-CMC reference materials can originate from the synthesis process. Common synthesis routes start from 3-chloropropiophenone.[1] Potential impurities include:
-
Positional Isomers: 2-Chloromethcathinone (2-CMC) and 4-Chloromethcathinone (4-CMC) are common isomers that can be difficult to distinguish from 3-CMC without appropriate analytical methods.[1][2]
-
Synthesis By-products: Depending on the synthetic route, other related compounds, such as iso-3-CMC, may be present.[7]
-
Residual Solvents and Reagents: Trace amounts of solvents and unreacted starting materials may also be present.
Q5: What is the most stable form of 3-CMC for use as a reference material?
A5: The hydrochloride salt of 3-CMC is the most common and stable form available for reference materials.[1][2] The free base form is generally less stable and more prone to degradation.[1]
Troubleshooting Guides
Issue: Inconsistent or declining concentration of 3-CMC in working solutions.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage | Store stock and working solutions at -20°C or lower in amber, tightly sealed vials. Prepare fresh working solutions for each experiment if possible. |
| pH-dependent degradation | For aqueous solutions, maintain an acidic pH (below 7) to improve stability.[3] |
| Adsorption to container surfaces | Use silanized glass or low-adsorption polypropylene (B1209903) containers. |
| Evaporation of solvent | Ensure vials are tightly sealed. For long-term storage, consider using ampoules. |
Issue: Presence of unexpected peaks in chromatograms.
| Potential Cause | Troubleshooting Step |
| Degradation of 3-CMC | Analyze a freshly prepared standard to confirm if the extra peaks are degradation products. A common degradation product is dihydro-3-CMC.[2][3] |
| Presence of impurities in the reference material | Review the Certificate of Analysis for known impurities. Use a higher resolution chromatographic method or a different analytical technique (e.g., LC-MS/MS vs. GC-MS) to better separate and identify the impurities. |
| Contamination of the analytical system | Run a blank solvent injection to check for system contamination. Clean the injection port, column, and detector as needed. |
Data Presentation
Table 1: Recommended Storage Conditions for 3-CMC Reference Materials
| Form | Temperature | Light/Moisture | Duration |
| Solid (HCl salt) | -20°C or as recommended by the supplier[5] | Protect from light and moisture | Long-term |
| Solution in Methanol (B129727) | ≤ -20°C | Store in amber, tightly sealed vials | Short- to medium-term |
| Aqueous Solution | ≤ -20°C (acidified) | Store in amber, tightly sealed vials | Short-term (prepare fresh if possible) |
Experimental Protocols
Protocol 1: Purity Assessment of 3-CMC Reference Material by LC-MS/MS
This protocol provides a general method for the purity assessment of a 3-CMC reference material.
1. Materials and Reagents:
-
3-CMC Reference Material
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
C18 Reverse-Phase LC Column (e.g., 100 x 2.1 mm, 1.8 µm)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-CMC reference material.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with an appropriate mobile phase.
3. LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the precursor ion of 3-CMC (m/z 198.07) and its characteristic product ions.
4. Data Analysis:
-
Integrate the peak area of 3-CMC and any observed impurities.
-
Calculate the purity of the reference material as the percentage of the main peak area relative to the total peak area of all components.
Protocol 2: Identification of Potential Impurities by GC-MS
This protocol outlines a general method for the identification of volatile and semi-volatile impurities in a 3-CMC reference material.
1. Materials and Reagents:
-
3-CMC Reference Material
-
Methanol (GC grade)
-
GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of the 3-CMC reference material in methanol.
3. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
4. Data Analysis:
-
Compare the resulting mass spectra of any impurity peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of suspected impurities by comparing their retention times and mass spectra with certified reference standards, if available.
Visualizations
Caption: Experimental workflow for assessing the integrity of 3-CMC reference materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. 4-Chloromethcathinone HCl (4-CMC HCl) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to the Validation of an Analytical Method for 3-Chloromethcathinone (3-CMC) Quantification in Oral Fluid
For Immediate Release – In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably quantify emerging threats like 3-Chloromethcathinone (3-CMC) in biological matrices is paramount for clinical and forensic toxicology. Oral fluid presents a non-invasive and accessible alternative to traditional blood or urine sampling, offering a window into recent drug exposure. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-CMC in oral fluid, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their validation efforts.
The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of quantitative results. This involves a thorough evaluation of several key parameters, including linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). The data presented herein is compiled from various studies on synthetic cathinones and other drugs of abuse in oral fluid, providing a benchmark for the performance of analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
Comparative Performance of Analytical Methods
The successful quantification of 3-CMC in oral fluid hinges on the meticulous validation of the chosen analytical method. Below is a summary of typical performance data for methods used to quantify synthetic cathinones in this matrix. While specific data for 3-CMC may be limited, the presented values for related compounds like 4-chloromethcathinone (4-CMC) and other synthetic cathinones offer a strong comparative baseline.
| Validation Parameter | LC-MS/MS Methods | GC-MS/MS Methods | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (R²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.075 - 2.5 ng/mL[1][2] | ~1 ng/mL | Analyte response should be at least 5 times the blank response. |
| Limit of Detection (LOD) | 0.003 - 1 ng/mL[1][2] | Not always reported | Signal-to-noise ratio ≥ 3 |
| Accuracy (% of Target Concentration) | 90.5 - 112.5%[2] | Within ± 15% of nominal value | Within ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% CV) | < 15%[3] | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 87 - 110%[4] | Typically high with appropriate extraction | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement | Addressed through derivatization and cleanup | Minimal and compensated by internal standard |
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a representative experimental protocol for the quantification of 3-CMC in oral fluid, based on established methodologies for synthetic cathinones.[1][5]
1. Sample Collection and Preparation:
-
Collection: Oral fluid is collected using a specialized device, such as a Quantisal™ or Salivette®, which typically contains a stabilizing buffer.[1][6]
-
Internal Standard Spiking: A known concentration of a deuterated analog of 3-CMC (e.g., 3-CMC-d4) is added to each oral fluid sample, calibrator, and quality control (QC) sample to account for matrix effects and variations in extraction efficiency.
-
Sample Pre-treatment: A simple protein precipitation or liquid-liquid extraction (LLE) is commonly employed. For protein precipitation, acetonitrile (B52724) is added to the sample, vortexed, and centrifuged to pellet proteins. For LLE, an organic solvent is used to extract the analyte from the aqueous oral fluid.[6] Solid-phase extraction (SPE) can also be used for cleaner extracts.[5]
-
Evaporation and Reconstitution: The supernatant (from protein precipitation) or the organic layer (from LLE) is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column is typically used for the separation of synthetic cathinones.[1]
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[1][6]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[1]
-
Injection Volume: A small volume, typically 5-20 µL, of the reconstituted sample is injected into the LC system.[1]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of synthetic cathinones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (3-CMC) and the internal standard.
-
Data Analysis: The concentration of 3-CMC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of 3-CMC.
Visualizing the Validation Workflow
To ensure the reliability of an analytical method, a structured validation process is followed. The diagram below illustrates the key stages and their logical flow.
Caption: Workflow for the development and validation of an analytical method for 3-CMC in oral fluid.
This comprehensive guide provides a framework for the validation of an analytical method for 3-CMC quantification in oral fluid. By adhering to rigorous validation protocols and leveraging sensitive analytical instrumentation, researchers can ensure the generation of high-quality, defensible data crucial for both clinical and forensic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. htslabs.com [htslabs.com]
- 5. Analysis of Drugs in Oral Fluid Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Certified Reference Materials: 3-Chloromethcathinone and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of novel psychoactive substances (NPS), the availability of high-purity, well-characterized Certified Reference Materials (CRMs) is paramount for accurate analytical identification, quantification, and toxicological research. This guide provides a comprehensive comparison of the Certified Reference Material (CRM) for 3-Chloromethcathinone (3-CMC) and its positional isomers, 2-Chloromethcathinone (2-CMC) and 4-Chloromethcathinone (4-CMC).
Understanding the Importance of Certified Reference Materials
Certified Reference Materials are crucial tools in analytical chemistry and pharmaceutical sciences. They are produced and certified under rigorous international standards, such as ISO 17034 and ISO/IEC 17025, ensuring their metrological traceability, homogeneity, and stability. The use of CRMs provides confidence in the accuracy and reliability of analytical results, which is essential for forensic laboratories, clinical toxicology, and pharmaceutical research.
Commercially Available Certified Reference Materials
Several reputable suppliers, including Cayman Chemical and Cerilliant (distributed through LGC Standards and MilliporeSigma), offer CRMs for 3-CMC and its isomers. These materials are typically supplied as solutions in methanol (B129727) or acetonitrile, or as neat solids, with a comprehensive Certificate of Analysis (CoA).
Comparison of Specifications
A direct comparison of the key specifications from a commercially available 3-CMC CRM is presented below. While complete CoAs for 2-CMC and 4-CMC CRMs were not publicly available, general product information indicates they are also produced under ISO standards with high purity.
| Specification | This compound (3-CMC) CRM (Cayman Chemical) | 2-Chloromethcathinone (2-CMC) CRM (General Information) | 4-Chloromethcathinone (4-CMC) CRM (General Information) |
| Product Format | 1 mg/mL solution in methanol | Crystalline solid or solution | 1 mg/mL solution in methanol |
| Certified Concentration | 1.000 mg/mL ± 0.021 mg/mL[1] | Not specified | Not specified |
| Corrected Purity | 99.70% ± 0.56%[1] | ≥98%[2] | Not specified |
| Uncertainty | Expanded uncertainty at 95% confidence (k=2)[1] | Not specified | Not specified |
| CAS Number | 1607439-32-6 | 90869-66-2[2] | 2319878-22-1[3] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl | C₁₀H₁₂ClNO · HCl[2] | C₁₀H₁₂ClNO · HCl |
| Molecular Weight | 234.1 g/mol | 234.1 g/mol [2] | 234.12 g/mol |
| Accreditation | ISO 17034, ISO/IEC 17025[3][4] | ISO 17034, ISO/IEC 17025 (expected) | ISO 17034, ISO/IEC 17025 (expected)[3] |
Experimental Protocols for Characterization
The characterization of these CRMs involves a multi-technique approach to confirm identity, purity, and concentration.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the chemical structure of the analyte. For the 3-CMC CRM, the ¹H-NMR spectrum was found to be consistent with the expected structure.[3]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a primary method for assessing chromatographic purity. For the 3-CMC CRM, a C18 column with a gradient elution of methanol and ammonium (B1175870) formate (B1220265) buffer is utilized.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also used for purity analysis, often with a non-polar column like an HP-5MS.
Concentration Certification
The certified concentration of the solution CRMs is determined gravimetrically, taking into account the purity of the neat material and the mass of the solvent. The concentration is then verified by an independent analytical method, such as HPLC with a multi-point calibration curve.[5]
Stability of the Certified Reference Materials
The stability of CRMs is a critical parameter that ensures the reliability of the certified values over time.
-
3-CMC CRM (Cayman Chemical) : Long-term stability studies have confirmed the stability of the 3-CMC CRM for at least five years when stored at -20°C.[3] Short-term stability studies showed no degradation at ambient or 60°C for two weeks, supporting shipment at ambient temperatures.[3]
-
2-CMC and 4-CMC CRMs : While specific stability data for the CRMs of 2-CMC and 4-CMC are not detailed here, general information suggests that cathinones are more stable under acidic conditions and when stored frozen. It is important to note that 4-CMC has been reported to be highly unstable in biological matrices.
Workflow for CRM Characterization and Certification
The following diagram illustrates the general workflow for the characterization and certification of a new batch of a Certified Reference Material.
References
Comparative analysis of the pharmacological effects of 3-CMC and 4-CMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC), two synthetic cathinones that have emerged as new psychoactive substances. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their mechanisms of action and pharmacological profiles.
Introduction
3-CMC and 4-CMC, also known as clophedrone and clephedrone (B10765662) respectively, are positional isomers, differing only in the location of the chlorine atom on the phenyl ring.[1][2] Both compounds are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant.[3] As stimulants, they exert their effects by interacting with monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[4][5] Understanding the nuanced differences in their pharmacological effects is crucial for neuropharmacology research and the development of potential therapeutic agents or effective public health responses.
Comparative Pharmacological Data
The following table summarizes the available quantitative data on the interaction of 3-CMC and 4-CMC with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
| Parameter | 3-CMC | 4-CMC | Reference |
| DAT Uptake Inhibition (IC50, nM) | Slight preference for DAT over SERT | 1014 ± 78 | [6][7] |
| NET Uptake Inhibition (IC50, nM) | Data not available | 559 ± 57 | [6] |
| SERT Uptake Inhibition (IC50, nM) | Data not available | 542 ± 38 | [6] |
| DAT Release (EC50, nM) | Data not available | 91 ± 11 | [6] |
| NET Release (EC50, nM) | Data not available | 99 ± 18 | [6] |
| SERT Release (EC50, nM) | Data not available | 169 ± 20 | [6] |
| Releasing Agent Activity | Active releasing agent at DAT, NET, and SERT | Functions as a substrate at DAT, NET, and SERT | [5][8] |
| Locomotor Activity | Increases horizontal locomotor activity in mice | Increases horizontal locomotor activity in mice | [7] |
Note: The available quantitative data for 3-CMC is limited in the reviewed literature. 4-CMC has been more extensively characterized, with data suggesting it acts as a releasing agent and reuptake inhibitor at all three major monoamine transporters, with a slightly higher potency for release at DAT and NET compared to SERT.[6] Both compounds are reported to have similar potencies in vivo regarding locomotor stimulation.[7]
Mechanism of Action: Signaling Pathways
Both 3-CMC and 4-CMC primarily act as monoamine transporter substrates, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular neurotransmitter release. This dual action significantly elevates extracellular levels of dopamine, norepinephrine, and serotonin, resulting in their characteristic psychostimulant effects.
Figure 1: Proposed signaling pathway for 3-CMC and 4-CMC at the monoaminergic synapse.
Experimental Protocols
A key experiment to differentiate the pharmacological profiles of 3-CMC and 4-CMC is the in vitro neurotransmitter reuptake inhibition assay. This assay quantifies the potency of a compound to inhibit the reuptake of dopamine, norepinephrine, or serotonin into synaptosomes.
Protocol: Neurotransmitter Reuptake Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-CMC and 4-CMC for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain tissue.
2. Materials:
- Rat brain tissue (striatum for DAT, hypothalamus for NET, and whole brain minus striatum and cerebellum for SERT)
- Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
- Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.5 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4)
- Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
- Test compounds: 3-CMC and 4-CMC dissolved in KRHB
- Reference compounds (e.g., cocaine, desipramine, fluoxetine)
- Scintillation fluid and vials
- Liquid scintillation counter
- Homogenizer
- Centrifuge
3. Methodology:
Experimental Workflow Visualization
The following diagram illustrates the workflow for the neurotransmitter reuptake inhibition assay.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. academic.oup.com [academic.oup.com]
- 3. euda.europa.eu [euda.europa.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 7. Four Synthetic Cathinones: this compound, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 3-Chloromethcathinone from its positional isomers using analytical techniques
A Researcher's Guide to Distinguishing 3-Chloromethcathinone from its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a detailed comparison of analytical techniques for distinguishing this compound (3-CMC) from its positional isomers, 2-Chloromethcathinone (2-CMC) and 4-Chloromethcathinone (4-CMC). The structural similarity of these cathinone (B1664624) derivatives presents a significant analytical challenge, as standard methods may not provide sufficient resolution for unambiguous identification.[1][2] This document outlines effective methodologies, presents comparative data, and offers visual workflows to aid in the accurate characterization of these substances.
Comparative Analytical Data
The following tables summarize the key distinguishing features of 3-CMC and its positional isomers using various analytical techniques. It is important to note that generic Gas Chromatography-Mass Spectrometry (GC-MS) methods may be insufficient for differentiation due to similar retention times and identical mass spectra.[1] However, specialized techniques and the use of analytical standards can achieve separation.[1]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Retention Time (min) | Key Fragment Ions (m/z) | Notes |
| 2-CMC | Close to 3-CMC and 4-CMC | 58 (base peak), 75, 77, 111, 139, 141, 147 | Differentiation can be achieved using chemometric analysis (PCA and LDA) of the 70 eV EI mass spectra, focusing on the relative intensities of ions like m/z 111, 139, 141, 77, and 147.[3] Derivatization can also aid in separation.[1] |
| 3-CMC | 7.066 (example) | 58 (base peak), 75, 77, 111, 139, 141, 147 | Similar fragmentation pattern to its isomers under standard EI-MS.[3][4] |
| 4-CMC | Close to 2-CMC and 3-CMC | 58 (base peak), 75, 77, 111, 139, 141, 147 | The mass spectra of the isomers are visually identical under standard conditions.[3] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Analyte | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes |
| 2-CMC | Varies with method | 198.0680 | Dependent on fragmentation technique | LC-HRMS² with Electron Activated Dissociation (EAD) and chemometrics can effectively distinguish isomers.[5][6] |
| 3-CMC | Varies with method | 198.0680 | Dependent on fragmentation technique | The use of specialized columns, such as the Raptor Biphenyl, enhances the separation of cathinone isomers.[7] |
| 4-CMC | Varies with method | 198.0680 | Dependent on fragmentation technique | Differences in metabolic profiles can also be used for indirect identification; for example, the major urinary metabolite of 4-CMC is formed via a different pathway than that of 3-CMC.[8] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in DMSO-d₆)
| Analyte | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Notes |
| 3-CMC | ~9.75 (s) | NH | NMR provides detailed structural information for unambiguous identification but requires pure samples.[4] |
| ~8.1-7.7 (m) | Aromatic CH | ||
| ~5.2 (q) | CH | ||
| ~2.5 (s) | CH₃ (N-methyl) | ||
| ~1.4 (d) | CH₃ (alpha) |
Note: Specific chemical shifts for 2-CMC and 4-CMC require access to corresponding experimental data, which was not available in the provided search results. However, the aromatic region splitting patterns would be the primary distinguishing feature.
Table 4: Fourier Transform Infrared (FTIR) and Raman Spectroscopy Data
| Technique | Analyte | Key Vibrational Bands (cm⁻¹) | Notes |
| FTIR | 2-CMC | Distinguishable fingerprint region | Differentiation is possible by analyzing the out-of-plane C-H bending bands in the 675–900 cm⁻¹ region.[9] |
| 3-CMC | Distinguishable fingerprint region | The carbonyl (C=O) stretch is also a key feature. | |
| 4-CMC | Distinguishable fingerprint region | The spectra in the fingerprint region (450 – 1800 cm⁻¹) show clear differences between the isomers.[10] | |
| Raman | 2-CMC | Distinguishable spectral features | The aromatic C=C stretching vibration around 1600 cm⁻¹ can be used for differentiation.[11] |
| 3-CMC | Distinguishable spectral features | The ring-breathing mode of the substituted benzene (B151609) ring is also a useful diagnostic band.[11] | |
| 4-CMC | Distinguishable spectral features | It is possible to discriminate the isomers of each substituted cathinone using Raman spectroscopy.[11] |
Experimental Protocols
GC-MS with Chemometric Analysis
This protocol is designed for the differentiation of chloromethcathinone isomers using a standard GC-MS system followed by statistical analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MS).
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at 1.5 mL/min
-
Oven Program: Initial temperature of 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min.
-
Injection: 1 µL, split ratio 25:1
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Scan Range: 30-550 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
If analyzing biological samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
For derivatization (optional but recommended for enhanced separation), use an agent like pentafluoropropionic anhydride (B1165640) (PFPA) according to established protocols.[12]
Data Analysis:
-
Acquire the full scan mass spectra of the isomers.
-
Export the spectral data (relative abundances of key ions) for each sample.
-
Perform Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) on the dataset to visualize the clustering of the different isomers based on their mass spectral fingerprints.[3]
LC-HRMS with Electron Activated Dissociation (EAD)
This advanced method provides high selectivity for isomer differentiation.
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution tandem mass spectrometer with EAD capabilities.
-
Column: Raptor Biphenyl or similar phase with strong pi-pi interaction capabilities.[7]
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: Dependent on column dimensions.
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS¹ Scan: Acquire precursor ion spectra.
-
MS² Fragmentation: Use EAD with varying kinetic energies (e.g., 15, 18, 20 eV) to generate rich fragmentation spectra.[5][6]
Sample Preparation:
-
Prepare a dilute solution of the sample in the initial mobile phase composition.
-
For biological matrices, use a protein precipitation or solid-phase extraction method for sample clean-up.
Data Analysis:
-
Acquire MS² spectra for the isomers.
-
Utilize chemometric tools such as t-distributed stochastic neighbor embedding (t-SNE) and Random Forest algorithms to classify the isomers based on their EAD fragmentation patterns.[5][6]
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures for distinguishing 3-CMC from its isomers.
Caption: Workflow for GC-MS with Chemometric Analysis.
Caption: Workflow for LC-HRMS with EAD.
References
- 1. cdn.who.int [cdn.who.int]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. swgdrug.org [swgdrug.org]
- 5. research.vu.nl [research.vu.nl]
- 6. Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. bibliography.maps.org [bibliography.maps.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of 3-CMC and 3-MMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of two synthetic cathinones, 3-Chloromethcathinone (3-CMC) and 3-Methylmethcathinone (3-MMC). The following analysis is based on available in vitro experimental data to inform research and drug development efforts in the field of neurotoxicology.
Executive Summary
3-CMC and 3-MMC are structurally related psychoactive substances that have gained attention for their potential neurotoxic effects. This guide synthesizes experimental data to compare their impact on neuronal cell viability and the underlying mechanisms of toxicity. While direct comparative studies are limited, this report draws on data from separate in vitro studies on 3-CMC and the closely related compound 4-methylmethcathinone (4-MMC) as a proxy for 3-MMC, to provide a comprehensive overview. The findings suggest that both compounds induce cytotoxicity in a dose- and time-dependent manner, with evidence pointing towards the involvement of oxidative stress and apoptosis as key mechanisms of neuronal damage.
Data Presentation: In Vitro Neurotoxicity
The following tables summarize the quantitative data from studies on the cytotoxicity of 3-CMC and 4-MMC (as a proxy for 3-MMC) in the human neuroblastoma cell line, SH-SY5Y, a widely used model for neuronal studies.
Table 1: Cytotoxicity of 3-CMC in SH-SY5Y Cells
| Assay | Incubation Time | Concentration (µM) | % Cell Viability (vs. Control) | % LDH Release (vs. Positive Control) | Reference |
| MTT | 24 hours | 10 - 300 | No significant effect | - | [Wojcieszak et al., 2020] |
| MTT | 72 hours | 50 | ~80% | - | [Wojcieszak et al., 2020] |
| MTT | 72 hours | 100 | ~60% | - | [Wojcieszak et al., 2020] |
| MTT | 72 hours | 200 | ~55% | - | [Wojcieszak et al., 2020] |
| MTT | 72 hours | 300 | ~51% | - | [Wojcieszak et al., 2020] |
| LDH | 48 hours | 100 | - | ~10% | [Wojcieszak et al., 2020] |
| LDH | 48 hours | 200 | - | ~15% | [Wojcieszak et al., 2020] |
| LDH | 48 hours | 300 | - | ~21% | [Wojcieszak et al., 2020] |
Table 2: Cytotoxicity of 4-MMC (Mephedrone) in Differentiated SH-SY5Y Cells (as a proxy for 3-MMC)
| Assay | Incubation Time | Concentration (µM) | Effect | Reference |
| MTT | 24 hours | 500 | ~50% reduction in cell viability (IC50) | [Soares et al., 2019] |
| Neutral Red Uptake | 24 hours | >500 | IC50 > 500 µM | [Soares et al., 2019] |
| ROS Production | - | - | Increased | [Soares et al., 2020] |
| Mitochondrial Membrane Potential | - | - | Decreased | [Soares et al., 2020] |
| ATP Levels | - | - | Decreased | [Soares et al., 2020] |
| Caspase-3 Activation | - | - | Increased | [Soares et al., 2020] |
Experimental Protocols
Cytotoxicity Assessment of 3-CMC (Wojcieszak et al., 2020)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with 3-CMC (10–300 µM) for 24 or 72 hours. After treatment, the medium was replaced with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
LDH Assay for Cell Membrane Integrity: Cells were treated with 3-CMC (100–300 µM) for 48 hours in a serum-free medium without phenol (B47542) red. The activity of lactate (B86563) dehydrogenase (LDH) released into the medium from damaged cells was measured using a commercial cytotoxicity assay kit.
Neurotoxicity Assessment of 4-MMC (Soares et al., 2019; Soares et al., 2020)
-
Cell Culture and Differentiation: SH-SY5Y cells were cultured as described above. For differentiation into a more mature neuronal phenotype, cells were treated with retinoic acid.
-
MTT and Neutral Red (NR) Uptake Assays: Differentiated cells were exposed to various concentrations of 4-MMC for 24 or 48 hours. Cell viability was assessed using both the MTT assay (measuring mitochondrial function) and the NR uptake assay (measuring lysosomal integrity).
-
Assessment of Oxidative Stress: Intracellular production of reactive oxygen species (ROS) was measured using fluorescent probes after exposure to 4-MMC.
-
Mitochondrial Dysfunction Assessment: Changes in mitochondrial membrane potential and intracellular ATP levels were quantified using specific fluorescent probes and luminescence-based assays, respectively.
-
Apoptosis Detection: The activation of caspase-3, a key executioner enzyme in apoptosis, was measured using a fluorometric assay.
Mandatory Visualization
Caption: Workflow for in vitro neurotoxicity assessment of 3-CMC and 3-MMC.
Caption: Signaling pathway of cathinone-induced neuronal apoptosis.
Discussion
The available data, while not from a single direct comparative study, allows for a preliminary assessment of the relative neurotoxicity of 3-CMC and 3-MMC.
3-CMC demonstrates significant cytotoxicity in SH-SY5Y cells, which becomes more pronounced with longer exposure times.[1] The lack of a significant effect after 24 hours suggests that its toxicity may be mediated by metabolites or require a longer period to manifest.[1] The increase in LDH release confirms that 3-CMC can compromise cell membrane integrity.[1]
3-MMC , as inferred from the data on its close analog 4-MMC, also exhibits considerable neurotoxicity. The IC50 value for 4-MMC in the MTT assay after 24 hours is approximately 500 µM in differentiated SH-SY5Y cells. Studies on 4-MMC provide deeper mechanistic insights, strongly implicating oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways in its neurotoxic effects.[2][3] The increase in ROS production and the subsequent decrease in mitochondrial membrane potential and ATP levels are critical events leading to caspase-3 activation and programmed cell death.[2]
Comparative Analysis:
Conclusion
Both 3-CMC and 3-MMC (based on data for 4-MMC) exhibit significant neurotoxic properties in in vitro neuronal models. Their cytotoxicity appears to be mediated, at least in part, by the induction of oxidative stress and the activation of apoptotic signaling pathways, leading to mitochondrial dysfunction and cell death. Further direct comparative studies are warranted to definitively establish the relative neurotoxic potential of these two compounds and to fully elucidate their mechanisms of action. This information is crucial for a comprehensive risk assessment and for guiding future research in the development of potential therapeutic interventions for synthetic cathinone-related neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - ProQuest [proquest.com]
- 3. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of 3-Chloromethcathinone and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of 3-Chloromethcathinone (3-CMC) and mephedrone (B570743) (4-methylmethcathinone, 4-MMC). The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on presenting quantitative data, experimental methodologies, and the underlying molecular interactions.
Executive Summary
Mephedrone has been the subject of numerous pharmacokinetic studies in both animal models and humans, providing a relatively clear understanding of its absorption, distribution, metabolism, and excretion. In contrast, research on the pharmacokinetic profile of 3-CMC is notably limited. While its metabolic pathways have been proposed based on in vitro and murine studies, comprehensive quantitative data from controlled pharmacokinetic studies are largely unavailable. This disparity should be considered when interpreting the comparative data presented herein.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of quantitative pharmacokinetic data for 3-CMC, the following tables present the available information for each compound separately.
Table 1: Pharmacokinetic Parameters of Mephedrone (4-MMC)
| Parameter | Species | Route of Administration | Dose | Tmax (Time to Maximum Concentration) | Cmax (Maximum Concentration) | t½ (Half-life) | Bioavailability | Protein Binding | Reference |
| Tmax | Human | Oral | 200 mg | 1.25 h | 122.6 ± 32.9 ng/mL | 2.15 h | - | - | [1] |
| Tmax | Human | Intranasal | 100 mg | 0.88 ± 0.35 h | - | - | - | - | [2] |
| Tmax | Rat | Oral | 30 mg/kg | 0.5 - 1 h | - | - | ~10% | 21.59 ± 3.67% | [3][4] |
| Tmax | Rat | Oral | 60 mg/kg | 0.5 - 1 h | - | - | ~10% | 21.59 ± 3.67% | [3][4] |
| Tmax | Rat | Intravenous | 10 mg/kg | - | - | 0.37 h (elimination) | - | 21.59 ± 3.67% | [3][4] |
| Cmax | Human | Oral | 200 mg | 1.25 h | 122.6 ± 32.9 ng/mL | 2.15 h | - | - | [1] |
| Cmax | Rat (serum) | Subcutaneous | 5 mg/kg | 30 min | ~150 ng/mL | - | - | - | [5] |
| t½ | Human | Oral | 200 mg | 1.25 h | 122.6 ± 32.9 ng/mL | 2.15 h | - | - | [1] |
| t½ | Rat | Intravenous | 10 mg/kg | - | - | 0.37 h (elimination) | - | 21.59 ± 3.67% | [3][4] |
| Bioavailability | Rat | Oral | 30-60 mg/kg | - | - | - | ~10% | - | [3][4] |
| Protein Binding | Rat | - | - | - | - | - | - | 21.59 ± 3.67% | [3][4] |
Table 2: Pharmacokinetic and Metabolic Profile of this compound (3-CMC)
| Parameter | Species/System | Method | Key Findings | Reference |
| Metabolism | Murine Model (in vivo) | LC-HRMS | Major Metabolites: Dihydro-3-CMC (two stereoisomers), N-demethyl-3-CMC, Dihydro-N-demethyl-3-CMC. | [6][7] |
| Metabolism | Human Liver Microsomes (in vitro) | LC-HRMS | Metabolic Pathways: β-keto reduction, N-demethylation, Hydroxylation of the N-methyl substituent. | [8] |
| Stability | Human Blood and Urine | - | Unstable in biological samples. Dehydro-3-CMC identified as a stable degradation product. Acidification and low-temperature storage recommended for sample preservation. | [9] |
| Quantitative Data | Postmortem Human Blood | - | Concentrations ranged from 10 to 2,800 ng/mL in postmortem cases. | [10] |
Experimental Protocols
Mephedrone Pharmacokinetic Study in Rats (Intravenous and Oral Administration)
-
Animal Model: Male Sprague-Dawley rats (225-250 g) were used. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water. For oral administration studies, rats were fasted for 18 hours prior to dosing.[3]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of mephedrone and its metabolites were determined using Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS.[4]
Mephedrone Quantification in Human Plasma and Urine (Oral Administration)
-
Study Design: A randomized, double-blind, crossover, placebo-controlled trial was conducted with healthy male volunteers.[1]
-
Drug Administration: A single oral dose of 200 mg of mephedrone was administered.[1]
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Analytical Method: Mephedrone concentrations were quantified using a validated gas chromatography-mass spectrometry (GC-MS) method.[1]
In Vitro Metabolism Study of 3-CMC
-
System: Human Liver Microsomes (HLM).[8]
-
Incubation: 3-CMC was incubated with HLM in the presence of NADPH to initiate Phase I metabolism. Control incubations were performed in the absence of the cofactor or with heat-inactivated microsomes.[8]
-
Metabolite Identification: The incubated samples were analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the generated metabolites.[8]
3-CMC Metabolism Study in a Murine Model
-
Animal Model: A murine model was used for the controlled administration of 3-CMC.[6]
-
Sample Collection: Blood samples were collected using the dried blood spot (DBS) technique.[6]
-
Analytical Method: Metabolites were identified using LC-HRMS, and a subsequent LC-MS/MS method was developed for their identification and the quantification of 3-CMC.[6]
Mandatory Visualization
Signaling Pathway of Mephedrone and 3-CMC
Both mephedrone and 3-CMC exert their primary psychoactive effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). They act as releasing agents and reuptake inhibitors, leading to an increase in the synaptic concentrations of these neurotransmitters.
Caption: Interaction of Mephedrone and 3-CMC with monoamine transporters.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, as described in the experimental protocols for mephedrone.
Caption: Workflow for an in vivo pharmacokinetic study.
Proposed Metabolic Pathways
The metabolic pathways for both mephedrone and 3-CMC involve several key enzymatic reactions.
Caption: Proposed metabolic pathways for mephedrone and 3-CMC.
Discussion and Conclusion
The pharmacokinetic profiles of mephedrone and 3-CMC exhibit notable differences, primarily stemming from the extent of scientific investigation into each compound.
Mephedrone is characterized by rapid absorption and elimination, with a relatively short half-life, which may contribute to its pattern of compulsive redosing observed in users.[1] It undergoes extensive first-pass metabolism, primarily mediated by the CYP2D6 enzyme, leading to a low oral bioavailability.[3][4] Its main metabolic pathways include N-demethylation, tolyl hydroxylation, and β-keto reduction.
This compound , on the other hand, remains largely uncharacterized in terms of its in vivo pharmacokinetics. The primary available data come from in vitro and murine studies, which suggest that its metabolism follows similar pathways to other cathinones, including β-keto reduction and N-demethylation.[6][8] A significant challenge in studying 3-CMC is its inherent instability in biological matrices, which can complicate the interpretation of analytical results and may lead to an underestimation of its presence.[9]
References
- 1. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Pharmacological Effects of Oral and Intranasal Mephedrone: An Observational Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Metabolism study of this compound (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 9. cdn.who.int [cdn.who.int]
- 10. Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of 3-CMC, 4-CMC, and Other Synthetic Cathinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of the potency of 3-Chloromethcathinone (3-CMC), 4-Chloromethcathinone (4-CMC), and other selected synthetic cathinones. The data presented herein focuses on their interactions with the primary molecular targets in the central nervous system: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Understanding the potency and selectivity of these compounds at monoamine transporters is crucial for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic interventions.
Data Presentation: In Vitro Potency at Monoamine Transporters
The following table summarizes the in vitro potency of 3-CMC, 4-CMC, and a selection of other synthetic cathinones, expressed as half-maximal inhibitory concentrations (IC50 in µM) for the inhibition of monoamine uptake. A lower IC50 value indicates a higher potency.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Selectivity Ratio | Reference |
| 3-CMC | ~0.25 | Not Reported | ~2.2 | 8.8 | [1] |
| 4-CMC | 0.208 | Not Reported | 0.67 | 3.22 | [1] |
| Mephedrone (4-MMC) | 0.53 | 0.26 | 1.34 | 2.5 | [1] |
| Methcathinone | 0.34 | 0.16 | 7.94 | 23.4 | [1] |
| MDPV | 0.004 | 0.024 | 3.37 | 842.5 | [1] |
| α-PVP | 0.013 | 0.026 | >10 | >769 | [1] |
Note: The DAT/SERT selectivity ratio is calculated as (SERT IC50) / (DAT IC50). A higher ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. Data for 3-CMC and 4-CMC at the norepinephrine transporter (NET) were not available in the reviewed literature.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro neurotransmitter uptake inhibition assays. The following is a generalized protocol typical for these experiments.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the specific human monoamine transporter (hDAT, hSERT, or hNET).
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK 293) cells are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluence for the assay.
2. Assay Procedure:
-
Plating: Cells are seeded into 96-well microplates.
-
Pre-incubation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer. The cells are then pre-incubated for a short period (e.g., 10-20 minutes) at a specific temperature (e.g., 25°C or 37°C) with varying concentrations of the test compound (e.g., 3-CMC, 4-CMC).
-
Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).
-
Incubation: The incubation is carried out for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, imipramine (B1671792) for SERT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualization
Signaling Pathway of Synthetic Cathinones
The primary mechanism of action for psychostimulant synthetic cathinones involves the disruption of normal monoamine neurotransmission. These compounds bind to and inhibit the function of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters on the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to the postsynaptic neuron.
Caption: Mechanism of action of synthetic cathinones at the monoamine synapse.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
The following diagram illustrates the key steps involved in a typical in vitro neurotransmitter uptake inhibition assay used to determine the potency of synthetic cathinones.
References
Head-to-head comparison of GC-MS and LC-MS/MS for 3-CMC analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The emergence of novel psychoactive substances (NPS) like 3-Chloromethcathinone (3-CMC) presents a significant analytical challenge in forensic toxicology, clinical chemistry, and drug development. The accurate and sensitive detection of 3-CMC is crucial for understanding its pharmacokinetics, metabolism, and for law enforcement purposes. The two most powerful and widely used analytical techniques for the identification and quantification of such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive head-to-head comparison of GC-MS and LC-MS/MS for the analysis of 3-CMC, supported by experimental data and detailed protocols. We will delve into the principles of each technique, their respective strengths and weaknesses in the context of 3-CMC analysis, and provide a clear framework to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters for GC-MS and LC-MS/MS in the analysis of 3-CMC and its related compounds. Data has been compiled from various scientific studies.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 1000–2500 ng/mL (scan mode) | 0.03–0.39 ng/mL |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (with derivatization and MS/MS) | Typically in the sub-ng/mL to low ng/mL range |
| Linearity (R²) | >0.99 (with appropriate internal standards) | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
| Sample Throughput | Lower, due to longer run times and potential derivatization steps | Higher, with faster chromatographic runs |
| Metabolite Analysis | Possible, but may require derivatization for polar metabolites | Excellent for both parent drug and its more polar metabolites |
| Isomer Separation | Can be challenging for positional isomers (e.g., 2-CMC, 4-CMC) without specialized methods or derivatization.[1][2] | Generally offers better resolution of isomers with appropriate column and mobile phase selection. |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of 3-CMC.
Detailed Experimental Protocols
Below are representative experimental methodologies for the analysis of 3-CMC using both GC-MS and LC-MS/MS. These protocols are provided as a reference and may require optimization for specific laboratory conditions and sample matrices.
GC-MS Method for 3-CMC Analysis
This protocol is based on established methods for the analysis of cathinone (B1664624) derivatives.[3]
1. Sample Preparation (Base Extraction):
-
To 1 mL of the sample (e.g., urine, diluted blood), add an appropriate internal standard.
-
Alkalinize the sample with a suitable base (e.g., sodium hydroxide) to a pH > 9.
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate.
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for injection. For some applications, derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) may be necessary to improve chromatographic performance.[4]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.[3]
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]
-
Injector Temperature: 280°C.[3]
-
Injection Mode: Split (e.g., 25:1 split ratio) or splitless, with a 1 µL injection volume.[3]
-
Oven Temperature Program:
-
Mass Spectrometer:
LC-MS/MS Method for 3-CMC Analysis
This protocol is a composite of methodologies used for the analysis of 3-CMC and its metabolites in biological matrices.[5][6][7]
1. Sample Preparation:
-
Protein Precipitation: To a small volume of sample (e.g., 100 µL of blood or urine), add 3-4 volumes of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard (e.g., 4-chloroethcathinone-d5).[6]
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in the initial mobile phase for analysis.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.[6]
-
Column: A reversed-phase column such as a Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) is suitable.[6]
-
Column Temperature: 40°C.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410) is commonly used.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
ESI Source Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for 3-CMC and its internal standard.[6]
Discussion: Making the Right Choice
GC-MS: The Established Workhorse
GC-MS is a robust and reliable technique that has been a cornerstone of forensic and toxicological analysis for decades. Its primary strength lies in its high chromatographic resolution and the generation of highly reproducible mass spectra, which are invaluable for library matching and unambiguous identification. However, for a compound like 3-CMC, which is a polar and semi-volatile molecule, direct analysis by GC-MS can be challenging. Derivatization is often required to improve its volatility and thermal stability, which adds an extra step to the sample preparation process and can increase the potential for analytical variability.[8][9]
A significant challenge for GC-MS is the differentiation of positional isomers like 2-CMC, 3-CMC, and 4-CMC. These compounds can have very similar retention times and produce nearly identical mass spectra under standard EI conditions, making their individual identification difficult without specialized chromatographic methods or derivatization techniques that can resolve them.[1][2]
LC-MS/MS: The Sensitive and Specific Powerhouse
LC-MS/MS has emerged as the preferred method for the analysis of a wide range of compounds in complex biological matrices, including NPS like 3-CMC. Its major advantage is the ability to analyze polar, non-volatile, and thermally labile compounds without the need for derivatization. This simplifies sample preparation, reduces analysis time, and minimizes potential sources of error.
The high sensitivity and selectivity of LC-MS/MS, particularly when operated in MRM mode, allow for the detection and quantification of 3-CMC at very low concentrations (sub-ng/mL levels). This is particularly important for pharmacokinetic studies, monitoring low-level exposure, and analyzing samples with limited volume. Furthermore, LC-MS/MS is exceptionally well-suited for the simultaneous analysis of the parent drug and its metabolites, which are often more polar than the parent compound.[5][7] The flexibility in choosing different stationary and mobile phases in LC provides greater opportunities to achieve chromatographic separation of closely related isomers.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques capable of the analysis of 3-CMC. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
GC-MS remains a valuable tool, particularly for qualitative identification in seized drug samples where higher concentrations are expected and library searchable spectra are beneficial. However, for quantitative analysis in biological matrices, the need for derivatization and challenges in isomer separation can be limiting factors.
-
LC-MS/MS is generally the superior technique for the quantitative analysis of 3-CMC in biological samples. Its high sensitivity, specificity, and ability to analyze the parent drug and its metabolites without derivatization make it the method of choice for clinical and forensic toxicology, as well as for research in drug metabolism and pharmacokinetics. Its ability to better resolve isomers also provides a significant advantage.
For laboratories conducting routine analysis of 3-CMC and other synthetic cathinones in biological fluids, investing in LC-MS/MS instrumentation and method development is highly recommended to achieve the necessary sensitivity, throughput, and comprehensive analytical coverage.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pure.uva.nl [pure.uva.nl]
- 3. swgdrug.org [swgdrug.org]
- 4. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism study of this compound (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Inter-laboratory validation of a quantitative method for 3-Chloromethcathinone
An inter-laboratory validation study is a critical step in the standardization of any quantitative analytical method, ensuring its reliability and reproducibility across different laboratories. For emerging psychoactive substances like 3-Chloromethcathinone (3-CMC), establishing a robust and validated quantitative method is paramount for forensic laboratories, clinical toxicology, and research institutions. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 3-CMC, based on typical performance characteristics observed in inter-laboratory settings for synthetic cathinones.
The United Nations Office on Drugs and Crime (UNODC) has outlined general procedures for the analysis of cathinones, which often involve presumptive color tests followed by confirmatory techniques like GC-MS.[1] While specific inter-laboratory validation data for 3-CMC is not widely published, extensive validation of methods for other synthetic cathinones provides a strong basis for expected performance.[2][3] The choice between GC-MS and LC-MS/MS often depends on factors such as available instrumentation, required sensitivity, and the nature of the sample matrix.[4]
Comparative Performance of Quantitative Methods for 3-CMC
The following tables summarize the expected performance characteristics of GC-MS and LC-MS/MS methods for the quantification of 3-CMC in a powdered sample, based on validation parameters for similar synthetic cathinones. These values represent typical results that would be sought in an inter-laboratory validation study.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Target Acceptance Criteria | Typical Inter-laboratory Results |
| Linearity (R²) | > 0.995 | 0.996 - 0.999 |
| Limit of Quantification (LOQ) | Reportable | 10 - 50 ng/mL |
| Accuracy (Bias %) | ± 15% | -10% to +8% |
| Precision (RSD %) | < 15% | 5% - 12% |
| Specificity | No interference at the retention time of the analyte | No significant interferences observed |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Validation Parameter | Target Acceptance Criteria | Typical Inter-laboratory Results |
| Linearity (R²) | > 0.998 | 0.999 - 1.000 |
| Limit of Quantification (LOQ) | Reportable | 0.25 - 5 ng/mL[3] |
| Accuracy (Bias %) | ± 15% | -5% to +5% |
| Precision (RSD %) | < 15% | 2% - 8% |
| Specificity | No co-eluting interferences with the same MRM transition | Highly specific with no significant interferences |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for an inter-laboratory validation study and the analytical process for 3-CMC quantification.
Caption: Workflow for an inter-laboratory method validation study.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison [mdpi.com]
- 3. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actamedica.org [actamedica.org]
Safety Operating Guide
Navigating the Disposal of 3-Chloromethcathinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of 3-Chloromethcathinone (3-CMC), a controlled psychoactive substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for handling controlled substances is paramount to prevent environmental contamination and diversion.[1][2] This guide provides essential, step-by-step information for the safe and legal disposal of 3-CMC from a laboratory setting.
Core Principles of Controlled Substance Disposal
The disposal of controlled substances like 3-CMC is tightly regulated. It is imperative to recognize that these compounds cannot be treated as standard chemical waste.[2] Improper disposal, such as discarding in regular trash, pouring down the drain, or mixing with other waste streams, can lead to significant legal and environmental consequences.[2] The primary objective is to render the substance non-retrievable.
Disposal Procedures for this compound
The appropriate disposal route for 3-CMC depends on its form and quantity. The following procedures are based on general guidelines for controlled substances and should be adapted to comply with institutional and local regulations.
1. Expired, Unwanted, or Damaged 3-CMC (Recoverable Quantities):
For bulk quantities of 3-CMC that are expired, no longer needed, or have been compromised, the mandated disposal method is through a reverse distributor.[1] A reverse distributor is a DEA-registered entity authorized to receive and destroy controlled substances.
Step-by-Step Protocol:
-
Segregation and Labeling: Clearly label the containers of 3-CMC designated for disposal with "To Be Disposed," "Expired," or a similar identifier.[1] Segregate these materials from the active inventory within a secure and locked storage location.[1]
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS or equivalent safety office to arrange for a pickup.[1][3][4] They will coordinate with a contracted reverse distributor.
-
Inventory and Documentation: Complete all required inventory forms, such as a chain of custody form provided by the reverse distributor.[1] For Schedule I or II substances, a DEA Form 222 may be necessary.[1] Maintain meticulous records of all disposed substances.
-
Witnessed Transfer: The transfer of the material to the EHS or reverse distributor representative may require witnessing by two authorized personnel.[1]
2. Non-Recoverable Residual 3-CMC:
This category includes minute, non-recoverable amounts of 3-CMC remaining in "empty" containers like vials or syringes after use.
Step-by-Step Protocol:
-
Container Disposal: Once a container is emptied to the point that no more substance can be practically removed, it can often be disposed of in a biohazard sharps container.[1]
-
Log Update: Adjust the inventory log to reflect the container as empty ("zeroed out").[1] Separate recording of the non-recoverable waste is typically not required if the container balance is zero.[1]
-
Rinsing (if applicable): Some institutional guidelines may require triple-rinsing of empty containers. The water from this rinse must be collected and treated as hazardous waste.[4]
3. Spills and Contaminated Materials (Recoverable Waste):
In the event of a spill, the resulting waste is considered recoverable and must be handled as hazardous material.
Step-by-Step Protocol:
-
Containment and Cleanup: Following established laboratory safety protocols, contain and clean up the spill using appropriate absorbent materials (e.g., paper towels).
-
Waste Collection: Place all cleanup refuse into a designated and clearly labeled hazardous chemical waste or biohazard sharps container.[1]
-
Documentation: Record the amount of spilled substance on the usage log and any other required forms, such as the DEA Form 41.[1]
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal or specific temperatures for incineration, were found in the search results. Disposal protocols are primarily procedural and dictated by regulatory classifications.
Experimental Protocols
The search did not yield any specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure for bulk quantities is destruction via a licensed reverse distributor, which typically employs high-temperature incineration.[1] Laboratory-based chemical destruction is not a recommended or standard procedure for controlled substances.
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling and disposal of 3-Chloromethcathinone (3-CMC), a synthetic cathinone. Adherence to these procedural guidelines is paramount to ensure personal safety and minimize occupational exposure.
Hazard Summary
This compound hydrochloride is classified as a substance that causes serious eye irritation. While comprehensive toxicological data is limited, its classification as a potent psychoactive substance necessitates stringent handling precautions to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory when handling 3-CMC. The following table summarizes the required PPE, based on a risk assessment approach for potent research chemicals.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. | Protects against direct contact with 3-CMC, which is known to cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a minimum thickness of 4-6 mil. Gloves should be changed every 30-60 minutes or immediately if contaminated. | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure if the outer glove is breached. Nitrile gloves offer good resistance to chlorinated compounds for incidental contact. Powder-free gloves prevent the aerosolization of contaminated particles.[1][2][3][4][5] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects personal clothing and skin from contamination. The back-closing design reduces the risk of frontal contamination. |
| Respiratory Protection | For handling small quantities of powder, a NIOSH-certified N95 or N100 respirator is the minimum requirement. For activities with a higher potential for aerosolization (e.g., weighing large quantities, preparing solutions), a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. | Minimizes the inhalation of airborne particles of 3-CMC. All respirator use must be in accordance with a comprehensive respiratory protection program, including medical clearance, training, and fit-testing.[6] |
| Foot Protection | Disposable shoe covers worn over standard laboratory footwear. | Prevents the tracking of contamination outside of the designated handling area.[7] |
Operational Plan for Handling 3-CMC
A systematic approach to handling 3-CMC is crucial to prevent contamination and exposure.
1. Pre-Operational Checks:
-
Ensure the work area (e.g., a certified chemical fume hood or a designated containment ventilated enclosure) is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before beginning work.
-
Prepare a designated hazardous waste container.
2. Donning PPE (in the following order):
-
Shoe covers
-
Inner pair of nitrile gloves
-
Disposable gown
-
N95/N100 respirator or PAPR
-
Chemical splash goggles and face shield
-
Outer pair of nitrile gloves (ensure cuffs are pulled over the gown sleeves)
3. Handling Procedures:
-
Conduct all manipulations of 3-CMC powder within a certified chemical fume hood or other appropriate containment device.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling 3-CMC.
-
Clean all equipment and surfaces thoroughly with an appropriate solvent (e.g., 70% ethanol) after use, collecting all cleaning materials as hazardous waste.
4. Doffing PPE (in the following order to be performed in a designated area):
-
Outer pair of gloves (peel off from the cuff, turning them inside out)
-
Shoe covers
-
Disposable gown (roll it downwards from the shoulders, turning it inside out)
-
Face shield and goggles (remove from the back to the front)
-
Respirator (remove without touching the front)
-
Inner pair of gloves (peel off from the cuff, turning them inside out)
-
Wash hands thoroughly with soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and then collect it into a designated hazardous waste container. Clean the spill area thoroughly.
Disposal Plan
All materials contaminated with 3-CMC must be treated as hazardous waste.
1. Waste Collection:
-
Immediately after doffing, place all used disposable PPE (gloves, gown, shoe covers, respirator) into a designated, labeled, and sealed hazardous waste container.[11]
-
Collect any unused 3-CMC and contaminated materials (e.g., weigh boats, pipette tips, cleaning materials) in the same hazardous waste container.
2. Waste Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Eye Irritant," "Toxic"), and the accumulation start date.
3. Waste Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[12][13] Do not dispose of 3-CMC or contaminated materials in the regular trash or down the drain.
Visual Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. worksafegear.com.au [worksafegear.com.au]
- 4. sgnitrilegloves.com [sgnitrilegloves.com]
- 5. gloves.com [gloves.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. drmalcolmmckellar.co.nz [drmalcolmmckellar.co.nz]
- 10. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
